2,3-Difluoropyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEUCTQDSCGXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733785 | |
| Record name | 2,3-Difluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227579-00-1 | |
| Record name | 2,3-Difluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2,3-Difluoropyridin-4-ol - Synthesis and Characterization
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the proposed synthesis and predicted characterization of 2,3-difluoropyridin-4-ol. Due to the limited availability of experimental data for this specific compound in published literature, this guide outlines a plausible synthetic route starting from a commercially available precursor, 2,3-difluoropyridine-4-carboxylic acid. Furthermore, predicted and experimentally determined characterization data for the precursor and the target molecule are presented in a structured format to aid researchers in the potential synthesis and identification of this compound.
Proposed Synthesis of this compound
Proposed Experimental Protocol: Decarboxylation of 2,3-Difluoropyridine-4-carboxylic acid
Warning: This is a proposed experimental protocol and should be performed with all appropriate safety precautions by qualified personnel.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoropyridine-4-carboxylic acid and a high-boiling point solvent such as diphenyl ether or sulfolane. Optionally, a catalytic amount of copper(I) oxide or copper powder can be added.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically in the range of 200-250 °C) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by observing the disappearance of the starting material.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield this compound.
Characterization of the Precursor: 2,3-Difluoropyridine-4-carboxylic acid
The starting material, 2,3-difluoropyridine-4-carboxylic acid, is a known compound with available physical and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Citations |
| Molecular Formula | C₆H₃F₂NO₂ | [1][2] |
| Molecular Weight | 159.09 g/mol | [2] |
| Melting Point | 165-167 °C | [2][3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in Methanol | [4] |
Spectroscopic Data
While some suppliers state that the NMR and IR data are consistent with the structure, detailed publicly available spectra are limited. The following table summarizes the expected and reported spectroscopic characteristics.
| Technique | Data | Citations |
| ¹H NMR | Consistent with structure. A broad singlet for the carboxylic acid proton is expected at ~12-13 ppm. Two signals in the aromatic region for the pyridine ring protons are also expected. | [1] |
| ¹³C NMR | A signal for the carboxylic carbon is expected in the range of 165-185 ppm.[5][6] Other signals corresponding to the fluorinated pyridine ring would also be present. | |
| IR Spectroscopy | Conforms to structure.[1] A broad O-H stretch from ~2500-3300 cm⁻¹, a C=O stretch around 1710-1760 cm⁻¹, and C-F stretching bands are expected.[7][8][9] | |
| Mass Spectrometry | Monoisotopic Mass: 159.01318 Da. Predicted collision cross-section values are available.[10] |
Predicted Characterization of this compound
Predicted Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₃F₂NO |
| Molecular Weight | 131.08 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be a solid with a defined melting point |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | A broad singlet for the hydroxyl proton (concentration dependent, likely > 9 ppm). Two distinct signals in the aromatic region (likely between 7.0 and 8.5 ppm) corresponding to the two protons on the pyridine ring. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group would be significantly deshielded. Carbons attached to fluorine will show coupling (¹JCF, ²JCF, etc.). |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely in the typical range for fluoropyridines. |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-F stretching bands, typically in the 1200-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 131. |
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Logical Relationship of Characterization
Caption: Logical workflow for the characterization of this compound.
References
- 1. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 2. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2,3-Difluoropyridine-4-carboxylic acid CAS#: 851386-31-7 [chemicalbook.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. PubChemLite - 2,3-difluoropyridine-4-carboxylic acid (C6H3F2NO2) [pubchemlite.lcsb.uni.lu]
Physicochemical Properties of 2,3-Difluoropyridin-4-ol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available physicochemical data for 2,3-Difluoropyridin-4-ol and its close structural analogs. Due to the limited availability of experimental data for this compound in the public domain, this document focuses on providing detailed, generalized experimental protocols for the determination of key physicochemical properties. These methodologies are standard in the field and can be readily adapted for the characterization of this compound in a laboratory setting.
Introduction to this compound
This compound is a fluorinated pyridine derivative. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. As such, fluorinated pyridines are of significant interest in medicinal chemistry and drug discovery. The 4-hydroxyl group of this compound suggests potential for hydrogen bonding and introduces the possibility of keto-enol tautomerism, where it may exist in equilibrium with its keto form, 2,3-Difluoro-1H-pyridin-4-one. A commercial supplier lists the tautomer 2,3-Difluoropyridin-4-one, though without accompanying physicochemical data.[1]
Physicochemical Data Summary
Direct experimental data for this compound is scarce. However, data for the closely related analogs, 2,3-Difluoropyridine and 2,3-Difluoropyridine-4-carboxylic acid, are available and presented below for comparative purposes.
Table 1: Physicochemical Properties of this compound Analogs
| Property | 2,3-Difluoropyridine | 2,3-Difluoropyridine-4-carboxylic acid |
| Molecular Formula | C₅H₃F₂N | C₆H₃F₂NO₂ |
| Molecular Weight | 115.08 g/mol [2] | 159.09 g/mol [3] |
| Physical Form | Colorless to light yellow liquid[4][5] | White to off-white powder[6] |
| Melting Point | Not Applicable | 165 - 167 °C[3][7] |
| Boiling Point | 125 - 126 °C[5] | 377.4 °C at 760 mmHg |
| Density | 1.265 g/mL at 25 °C | Not Available |
| Refractive Index | n20/D 1.427 | Not Available |
| pKa | -2.85 ± 0.10 (Predicted)[5] | Not Available |
| LogP | 1.4 (Predicted)[2] | Not Available |
| CAS Number | 1513-66-2 | 851386-31-7[3][7] |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physicochemical properties of this compound.
Determination of Melting Point
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline solid sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is rapidly increased to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
-
Calibration: The apparatus should be calibrated using certified reference standards with known melting points.
Determination of pKa
Methodology: Potentiometric Titration
This method is suitable for determining the acidity (pKa) of the hydroxyl group of this compound.
-
Solution Preparation:
-
A standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) are prepared and standardized.
-
A solution of the sample (e.g., 1 mM of this compound) is prepared in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is an issue. The ionic strength of the solution is kept constant using a background electrolyte such as 0.15 M potassium chloride (KCl).
-
-
Instrumentation: A calibrated pH meter with a suitable electrode is used.
-
Procedure:
-
The sample solution is placed in a thermostatted vessel and stirred continuously.
-
The solution is initially acidified to a low pH (e.g., pH 2) with the standard HCl solution.
-
The solution is then titrated with small, precise increments of the standard NaOH solution.
-
The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative).
-
The pKa is determined from the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of LogP (Octanol-Water Partition Coefficient)
Methodology: Shake-Flask Method with ¹⁹F NMR Analysis
Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy provides a highly sensitive and accurate method for determining the concentration of the analyte in each phase.
-
Preparation of Phases:
-
n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation of the two phases.
-
-
Sample Preparation:
-
A known amount of this compound is dissolved in the n-octanol phase.
-
-
Partitioning:
-
A measured volume of the n-octanol solution of the sample is mixed with an equal volume of the water phase in a sealed container.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
The container is then centrifuged to achieve complete phase separation.
-
-
Analysis by ¹⁹F NMR:
-
A precise aliquot is taken from both the n-octanol and the water layers.
-
A known concentration of an internal standard (a fluorinated compound soluble in both phases or added separately to each aliquot) is added to each aliquot.
-
The ¹⁹F NMR spectrum of each sample is recorded.
-
-
Data Analysis:
-
The concentration of this compound in each phase is determined by integrating the signal corresponding to the analyte relative to the signal of the internal standard.
-
The LogP value is calculated using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
-
Caption: Workflow for LogP determination by the shake-flask method with ¹⁹F NMR.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound. The biological effects of this compound would need to be determined through in vitro and in vivo screening assays.
Conclusion
This technical guide provides a summary of the known physicochemical properties of compounds structurally related to this compound and offers detailed, generalized protocols for the experimental determination of its key properties. The provided methodologies for measuring melting point, pKa, and LogP are robust and widely applicable in the field of medicinal chemistry. The successful characterization of this compound will be a crucial step in elucidating its potential as a valuable building block in drug discovery and development.
References
- 1. 2,3-Difluoropyridin-4-one | [frontierspecialtychemicals.com]
- 2. 2,3-Difluoropyridine | C5H3F2N | CID 2783176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,3-Difluoropyridine | 1513-66-2 [chemicalbook.com]
- 6. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. 2,3-Difluoropyridine-4-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
In-Depth Technical Guide: 2,3-Difluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: 2,3-Difluoropyridin-4-ol
Chemical Identity:
-
Systematic Name: this compound
-
Synonym: 2,3-Difluoro-4-hydroxypyridine
-
CAS Number: 1227579-00-1
-
Molecular Formula: C₅H₃F₂NO
-
Molecular Weight: 131.08 g/mol
Chemical Structure:
The structure of this compound consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 3, and a hydroxyl group at position 4. The compound exists in tautomeric equilibrium with its pyridone form, 2,3-difluoro-1H-pyridin-4-one.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties (Predicted and Inferred from Analogs)
| Property | Value | Source/Basis |
| pKa | Data not available | The acidity is expected to be higher than that of 4-hydroxypyridine due to the electron-withdrawing nature of the fluorine atoms. |
| LogP | Data not available | Fluorination generally increases lipophilicity, which is a key parameter in drug design.[2] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data:
Detailed experimental spectra for this compound are not published. However, based on the analysis of related fluorinated pyridines, the following characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and would show signals for the two fluorine atoms, with their chemical shifts and coupling providing information about their electronic environment.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 131.08 g/mol .
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, the synthesis of structurally similar fluorinated hydroxypyridines often involves nucleophilic aromatic substitution reactions on polyfluorinated pyridine precursors.
General Synthetic Strategy:
A plausible synthetic route could involve the following conceptual steps. This is a hypothetical pathway and would require experimental optimization.
Conceptual Synthetic Workflow
Experimental Considerations (Based on related syntheses):
-
Starting Material: A suitable starting material would be a polyfluorinated pyridine, such as 2,3,4-trifluoropyridine. The reactivity of the fluorine atoms on the pyridine ring towards nucleophilic substitution is a key factor.
-
Reaction Conditions: The reaction would likely be carried out in a suitable solvent, and the temperature would need to be carefully controlled to achieve selective substitution at the 4-position.
-
Purification: Purification of the final product would likely involve techniques such as column chromatography, recrystallization, or distillation.
Applications in Drug Discovery and Medicinal Chemistry
Fluorine-containing pyridine derivatives are of significant interest in drug discovery.[1] The incorporation of fluorine can enhance several key properties of a drug candidate, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug in the body.[1]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of the drug.
-
Lipophilicity and Bioavailability: The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
While specific biological activities for this compound have not been reported, the 4-pyridone scaffold is a known pharmacophore found in a number of approved drugs. The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays.
Logical Relationships in Fluorinated Pyridine Drug Discovery
The following diagram illustrates the logical flow and considerations in the development of drugs based on fluorinated pyridine scaffolds.
Drug Discovery Workflow for Fluorinated Pyridines
This guide provides a summary of the available information on this compound. Further experimental research is needed to fully characterize its properties and explore its potential applications in research and drug development.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
A Technical Guide to the Solubility of 2,3-Difluoropyridin-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,3-Difluoropyridin-4-ol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on providing a framework for its experimental determination. It includes detailed experimental protocols for common solubility measurement techniques and offers insights based on the general principles of solubility for structurally related compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar fluorinated pyridine derivatives.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The fluorine substituents can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Solubility affects a compound's bioavailability, formulation, and ease of handling in synthetic procedures. Understanding the solubility of this compound in various organic solvents is therefore essential for its effective utilization.
Predicted Solubility Profile
Based on its structure, a qualitative prediction of the solubility of this compound can be made. The hydroxyl group is expected to contribute to solubility in polar solvents such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF). The aromatic and fluorinated nature of the pyridine ring may lead to some solubility in less polar solvents like dichloromethane or ethyl acetate. It is anticipated to have low solubility in nonpolar solvents such as hexane and toluene.
Quantitative Solubility Data (Illustrative)
As previously stated, specific quantitative solubility data for this compound is not currently available in the scientific literature. The following table is presented as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |
| Methanol | 25 | Data not available | e.g., Gravimetric |
| Ethanol | 25 | Data not available | e.g., HPLC |
| Acetone | 25 | Data not available | e.g., UV-Vis |
| Ethyl Acetate | 25 | Data not available | e.g., Gravimetric |
| Dichloromethane | 25 | Data not available | e.g., HPLC |
| Toluene | 25 | Data not available | e.g., UV-Vis |
| Hexane | 25 | Data not available | e.g., Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | e.g., HPLC |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | e.g., UV-Vis |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental design. The following are detailed protocols for commonly used methods in the pharmaceutical and chemical industries.[1][2][3]
Isothermal Shake-Flask Method (Gravimetric Analysis)
This is a widely accepted and reliable method for determining equilibrium solubility.[2]
Objective: To determine the equilibrium solubility of this compound in a given solvent by creating a saturated solution and measuring the concentration of the dissolved solid.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed container. The filter should be at the same experimental temperature to prevent precipitation.
-
Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely. This can be achieved by placing the container in a vacuum oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.
-
Final Weighing: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and suitable for determining the solubility of compounds in complex mixtures or when only small amounts of material are available.
Objective: To quantify the concentration of this compound in a saturated solution using HPLC with an external calibration curve.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Volumetric flasks and pipettes
-
Materials for preparing the saturated solution as described in the gravimetric method.
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the chosen organic solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).
-
Filter the saturated solution as described previously.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted solution into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the peak area of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: Generalized workflow for the experimental determination of solubility.
Conclusion
References
Spectroscopic Profile of 2,3-Difluoropyridin-4-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoropyridin-4-ol, and its tautomeric form 2,3-difluoro-4-pyridone, are fluorinated heterocyclic compounds of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design. This technical guide provides a summary of the available spectroscopic data for this compound, intended to aid in its identification, characterization, and application in research and development.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the hydroxyl/oxo group.
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C=O stretching vibration of the pyridone tautomer would likely appear in the range of 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-F stretching bands would be observed in the fingerprint region (typically 1000-1400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₅H₃F₂NO). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or HF.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, standard methodologies for NMR, IR, and MS would be applicable.
General NMR Spectroscopy Protocol:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
General IR Spectroscopy Protocol:
-
Prepare the sample as a KBr pellet or a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
General Mass Spectrometry Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Tautomerism in 2,3-Difluoropyridin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium of substituted pyridin-4-ols is a critical parameter in drug design and development, influencing physicochemical properties such as solubility, pKa, and receptor binding affinity. This technical guide provides an in-depth analysis of the tautomerism of 2,3-Difluoropyridin-4-ol, a molecule of interest due to the unique electronic properties imparted by fluorine substitution. While direct experimental data for this specific molecule is limited in public literature, this document extrapolates from established principles of physical organic chemistry and computational studies on analogous systems to predict and analyze its tautomeric behavior. This guide also outlines detailed experimental and computational protocols for the comprehensive characterization of the tautomeric states of this compound.
Introduction to Tautomerism in Pyridin-4-ols
Pyridin-4-ol exists in a tautomeric equilibrium between its enol form (pyridin-4-ol) and its keto form (pyridin-4(1H)-one). In the majority of cases, and particularly in polar solvents, the equilibrium lies significantly towards the more stable keto tautomer due to favorable amide resonance and intermolecular hydrogen bonding.[1] The position of this equilibrium can be profoundly influenced by the nature and position of substituents on the pyridine ring.[1]
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electronic distribution within the pyridine ring and, consequently, the relative stabilities of the tautomers. This guide focuses on the specific case of this compound to provide a framework for understanding and investigating its tautomeric landscape.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion of the enol (2,3-difluoro-4-hydroxypyridine) and the keto (2,3-difluoro-1H-pyridin-4-one) forms. A third, zwitterionic, tautomer can also be considered, though its contribution is generally minor in neutral media.
Caption: Tautomeric equilibrium of this compound.
The strong inductive electron-withdrawing effects of the two fluorine atoms at the 2- and 3-positions are expected to decrease the electron density of the pyridine ring. This will likely increase the acidity of the hydroxyl proton in the enol form and the N-H proton in the keto form. The precise impact on the tautomeric equilibrium is complex and warrants detailed computational and experimental investigation.
Predicted Physicochemical Properties and Tautomer Ratios
Table 1: Predicted Relative Energies and Tautomer Populations of this compound Tautomers
| Tautomer | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Population (Gas Phase, 298 K) | Predicted Relative Energy (Aqueous, kcal/mol) | Predicted Population (Aqueous, 298 K) |
| Keto (2,3-difluoro-1H-pyridin-4-one) | 0.00 (Reference) | >99% | 0.00 (Reference) | >99% |
| Enol (2,3-difluoro-4-hydroxypyridine) | +2 to +5 | <1% | +3 to +7 | <1% |
Note: These values are hypothetical and serve as a basis for experimental design. Actual values must be determined empirically.
Experimental Protocols for Tautomer Characterization
A multi-pronged spectroscopic approach is essential for the unambiguous characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[1][4]
Protocol:
-
Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, D2O).
-
¹H NMR: Acquire ¹H NMR spectra for each solution. The presence of distinct sets of signals for the aromatic protons and the N-H/O-H protons will indicate the presence of both tautomers. The integration of corresponding signals can be used to determine the tautomer ratio.
-
¹³C NMR: Acquire ¹³C NMR spectra. The keto form will exhibit a characteristic signal for the C=O carbon (typically in the range of 170-180 ppm), while the enol form will show a signal for the C-OH carbon at a higher field.
-
¹⁹F NMR: Acquire ¹⁹F NMR spectra to observe distinct signals for the fluorine atoms in each tautomeric form.
-
Variable Temperature (VT) NMR: Conduct VT-NMR studies to investigate the dynamics of the tautomeric interconversion.
References
electronic properties of fluorinated pyridinols
An In-Depth Technical Guide to the Electronic Properties of Fluorinated Pyridinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridinols, a class of compounds combining the versatile pyridine ring with a hydroxyl group and one or more fluorine atoms, have garnered significant attention in drug discovery and materials science. The unique electronic properties imparted by fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence the physicochemical and biological characteristics of the parent pyridinol molecule.
This technical guide provides a comprehensive overview of the , detailing their synthesis, characterization, and the impact of fluorination on key electronic parameters. It is intended to serve as a resource for researchers and professionals engaged in the design and development of novel fluorinated compounds.
Synthesis of Fluorinated Pyridinols
The synthesis of fluorinated pyridinols can be achieved through various synthetic routes, often involving the introduction of fluorine onto a pre-existing pyridinol ring or the construction of the fluorinated ring system from acyclic precursors. A common strategy involves the fluorination of a substituted nitropyridine followed by reduction and diazotization/hydrolysis.[1]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a fluorinated hydroxypyridine, starting from a chloronitropyridine precursor.
Caption: General synthetic workflow for 2-fluoro-3-hydroxypyridine.[1]
Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-hydroxypyridine[1]
This protocol describes a multi-step synthesis starting from 2-chloro-3-nitropyridine.
Step 1: Fluorination to yield 2-Fluoro-3-nitropyridine
-
Dissolve 2-chloro-3-nitropyridine and a fluorinating agent (e.g., potassium fluoride) in a solvent such as DMSO or DMF. The molar ratio of the fluorinating agent to the starting material should be between 1.5:1 and 2.5:1.
-
Under a nitrogen atmosphere, heat the mixture to 140-150°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, add water, and extract the product with ethyl acetate.
-
Wash the organic layer, dry it, and concentrate it to obtain 2-fluoro-3-nitropyridine.
Step 2: Reduction to yield 3-Amino-2-fluoropyridine
-
In a solution of ethanol or methanol and water, dissolve iron powder and ammonium chloride. The molar ratio of iron powder to the nitropyridine is 4-5:1, and for ammonium chloride, it is 1.5-2:1.
-
Heat the mixture to reflux.
-
Slowly add the 2-fluoro-3-nitropyridine (dissolved in ethanol or methanol) to the refluxing mixture.
-
Continue heating at reflux until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate to obtain 3-amino-2-fluoropyridine.
Step 3: Diazotization and Hydrolysis to yield 2-Fluoro-3-hydroxypyridine
-
To a reaction vessel, add 3-amino-2-fluoropyridine and a sulfuric acid solution.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture at 0-5°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional period.
-
Slowly heat the mixture to 40°C and stir for 1 hour.
-
Finally, heat to 60°C and stir until the reaction is complete to yield 2-fluoro-3-hydroxypyridine.
Electronic Properties
The introduction of fluorine atoms significantly alters the electronic landscape of the pyridinol ring. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can be quantified by parameters such as pKa and Hammett constants.
pKa Values
The acidity of the hydroxyl group and the basicity of the pyridine nitrogen are critical parameters influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Fluorination generally lowers the pKa of the pyridinium ion (making the pyridine less basic) and the pyridinol hydroxyl group (making it more acidic).
Table 1: pKa Values of Selected Pyridine Derivatives
| Compound | pKa (Pyridinium Ion) | Reference |
|---|---|---|
| Pyridine | 5.25 | [2] |
| 3-Hydroxypyridine | 4.86 (cation), 8.57 (neutral) | [3] |
| 2-Fluoropyridine | -0.44 | [4] |
| 3-Fluoropyridine | 2.97 | [4] |
| 4-Fluoropyridine | 1.13 |[4] |
Hammett Substituent Constants (σ)
The Hammett equation provides a means to quantify the electronic effect of substituents on a benzene ring, and similar principles can be applied to pyridine rings. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. Fluorine is an inductively electron-withdrawing group but a weakly π-donating group.
Table 2: Hammett Constants for Selected Substituents
| Substituent | σmeta | σpara | Reference |
|---|---|---|---|
| -H | 0.00 | 0.00 | [5] |
| -F | 0.34 | 0.06 | [5] |
| -OH | 0.12 | -0.37 | [5] |
| -CF3 | 0.43 | 0.54 | [5] |
| 2-Pyridyl | 0.71 | - | [6] |
| 3-Pyridyl | 0.55 | - | [6] |
| 4-Pyridyl | 0.94 | - |[6] |
Note: These values are generally for substituents on a benzene ring but provide a good approximation of the electronic effects on a pyridine ring.[7]
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the redox properties of fluorinated pyridinols. The electron-withdrawing nature of fluorine generally makes the pyridine ring more difficult to oxidize and easier to reduce.
Table 3: Representative Electrochemical Data for a Pyridine Derivative
| Compound | Process | Potential (V) | Medium | Reference |
|---|---|---|---|---|
| Pyridine-2,6-dicarbohydrazide | Reduction | -0.56 | 0.1 M HCl | [8] |
| Pyridine-2,6-dicarbohydrazide | Reduction | -0.06 | 0.1 M NaOH | [8] |
| Pyridine-2,6-dicarbohydrazide | Oxidation | 0.18 | 0.1 M NaOH |[8] |
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of synthesized fluorinated pyridinols.
NMR Spectroscopy
1H, 13C, and 19F NMR are invaluable for structural elucidation.[9]
-
1H NMR : Shows the chemical shifts of protons, with coupling to adjacent fluorine atoms providing key structural information.
-
13C NMR : The chemical shifts of carbon atoms are influenced by the electronegativity of attached fluorine atoms.
-
19F NMR : Provides direct information about the chemical environment of the fluorine atoms. The large chemical shift dispersion of 19F NMR is particularly useful for distinguishing between different fluorinated species.[10]
FT-IR Spectroscopy
FT-IR spectroscopy is used to identify functional groups.[11][12]
-
O-H stretch : Typically a broad band in the region of 3200-3600 cm-1.
-
C=C and C=N stretches : In the aromatic region, typically 1400-1600 cm-1.
-
C-F stretch : A strong absorption band typically in the region of 1000-1400 cm-1.
Computational Analysis
Density Functional Theory (DFT) and other computational methods are increasingly used to predict and rationalize the electronic properties of fluorinated molecules.[13] These methods can provide insights into:
-
Optimized molecular geometries.
-
HOMO-LUMO energy gaps, which relate to chemical reactivity and stability.
-
Mulliken charge distributions, indicating the partial charges on atoms.
-
Calculated NMR chemical shifts, which can aid in spectral assignment.[14]
Biological Relevance and Signaling Pathways
Fluorinated pyridinols are prevalent in many biologically active compounds and approved drugs due to the beneficial effects of fluorination on metabolic stability, binding affinity, and membrane permeability.[15] They are often investigated as inhibitors of various protein kinases involved in cell signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16] Dysregulation of this pathway is implicated in many diseases, including cancer. Some fluorinated compounds have been shown to modulate the MAPK pathway.[15]
Caption: Simplified MAPK signaling pathway showing a potential point of inhibition.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that plays a central role in cell survival, growth, and proliferation.[17] It is a frequent target in cancer drug discovery, and numerous inhibitors, some containing fluorinated pyridine moieties, have been developed.[18][19]
Caption: Simplified PI3K/Akt signaling pathway with a potential point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of fluorinated pyridinols.
pKa Determination by Potentiometric Titration
This protocol outlines the determination of pKa values using a pH meter.[20][21][22][23]
Caption: Workflow for pKa determination by potentiometric titration.
Procedure:
-
Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation : Prepare a solution of the fluorinated pyridinol of known concentration (e.g., 1 mM) in deionized water.
-
Titration Setup : Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration : Begin stirring the solution and record the initial pH. Add a standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).
-
Data Recording : After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Data Analysis : Plot the pH values versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point. The first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence point.
Characterization by NMR Spectroscopy[9][24]
Procedure for 1H, 13C, and 19F NMR:
-
Sample Preparation : Dissolve 5-10 mg of the purified fluorinated pyridinol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube.
-
1H NMR : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR : Acquire a proton-decoupled carbon NMR spectrum. A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance of 13C, a greater number of scans is necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH2, and CH3 groups.
-
19F NMR : Acquire a one-dimensional fluorine NMR spectrum. A wide spectral width is often necessary due to the large chemical shift range of fluorine. A common reference standard is CFCl3 (0 ppm).
-
2D NMR : If further structural confirmation is needed, acquire 2D NMR spectra such as COSY (1H-1H correlation), HSQC (1H-13C one-bond correlation), and HMBC (1H-13C long-range correlation).
-
Data Processing : Process the acquired data (Fourier transformation, phase correction, baseline correction) and integrate the signals in the 1H NMR spectrum. Analyze the chemical shifts, coupling constants (J-values), and integration to elucidate the structure.
Characterization by FT-IR Spectroscopy[11][12]
Procedure:
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum : Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plates without the sample).
-
Sample Spectrum : Place the sample in the spectrometer and acquire the infrared spectrum.
-
Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electrochemical Analysis by Cyclic Voltammetry[8]
Procedure:
-
Solution Preparation : Prepare a solution of the fluorinated pyridinol (e.g., 1 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Electrochemical Cell Setup : Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation : Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
-
Cyclic Voltammogram Acquisition : Scan the potential of the working electrode from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). Record the resulting current.
-
Data Analysis : Plot the current versus the applied potential. Analyze the resulting cyclic voltammogram to determine the oxidation and reduction potentials of the compound. The reversibility of the redox processes can be assessed by analyzing the peak separation and the ratio of the peak currents.
References
- 1. guidechem.com [guidechem.com]
- 2. studylib.net [studylib.net]
- 3. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. global.oup.com [global.oup.com]
- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. biophysics.org [biophysics.org]
- 11. Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3 - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorophore labeled kinase detects ligands that bind within the MAPK insert of p38α kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
- 21. byjus.com [byjus.com]
- 22. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 23. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2,3-Difluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fluorinated pyridine scaffolds are of significant interest in the pharmaceutical industry. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] 2,3-Difluoropyridin-4-ol, also known by its tautomeric form 2,3-Difluoropyridin-4-one, is a heterocyclic compound that combines the features of a pyridine ring with two fluorine substituents and a hydroxyl group.[4] This unique combination of functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules with diverse biological activities, including anticancer, antidiabetic, and antioxidant properties.[2]
Chemical Structure and Properties
This compound exists in a tautomeric equilibrium with its keto form, 2,3-Difluoro-1H-pyridin-4-one. This is a common feature for hydroxypyridines, where the equilibrium can be influenced by the solvent and substitution pattern.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1227579-00-1 | [4][5][6] |
| Molecular Formula | C5H3F2NO | [4][6] |
| Molecular Weight | 131.08 g/mol | [4][6] |
| Appearance | White to off-white powder | [7] |
| Purity | >98% | [4] |
| Storage | 2-8°C, under inert gas | [6] |
| SMILES | O=C1C=CN=C(F)C1F | [4] |
| InChI Key | Information not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathways
A potential synthetic strategy could involve the hydroxylation of a 2,3-difluoropyridine precursor. For instance, the synthesis of 3-fluoro-4-hydroxypyridine has been achieved from 3-fluoropyridine-4-boronic acid, suggesting a similar approach could be viable.[8] Another general method for preparing 4-hydroxypyridines involves the reaction of 1,3-diketones with an ammonia source, followed by cyclization.[9]
Exemplary Experimental Protocol (Adapted from related syntheses)
The following protocol is a hypothetical procedure adapted from the synthesis of similar fluorinated hydroxypyridines and should be optimized for the specific synthesis of this compound.
Synthesis of this compound from a Halogenated Precursor
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: The flask is charged with 2,3-difluoro-4-chloropyridine (1 equivalent) and a suitable solvent such as dioxane or DMF.
-
Reaction Conditions: A strong base, for example, sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the mixture. The reaction is heated to reflux (typically 100-150 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with an aqueous acid solution (e.g., HCl).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Spectroscopic Data and Characterization
Characterization of this compound would rely on standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring, with splitting patterns influenced by the adjacent fluorine atoms. |
| ¹³C NMR | Carbon signals for the pyridine ring, with characteristic C-F coupling constants. |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms at the 2- and 3-positions. |
| IR Spectroscopy | Absorption bands for O-H stretching (in the pyridinol form), C=O stretching (in the pyridinone form), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (131.08 g/mol ). |
Biological Activity and Potential Applications
The introduction of fluorine into organic molecules can significantly impact their biological activity.[3] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to cross biological membranes.[3] Furthermore, the carbon-fluorine bond is strong and can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.[3][10]
Given these properties, this compound is a promising scaffold for the development of new therapeutic agents. Fluorinated pyridines have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Many FDA-approved anticancer drugs contain fluorinated pyridine moieties.[2]
-
Antimicrobial and Antifungal Activity: Fluorinated pyridines have shown efficacy against various bacterial and fungal strains.[1]
-
Enzyme Inhibition: The electron-withdrawing nature of fluorine can enhance the binding of a molecule to the active site of an enzyme.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical entity with significant potential in medicinal chemistry. Its fluorinated pyridine core suggests favorable pharmacokinetic and pharmacodynamic properties, making it an attractive building block for the synthesis of novel bioactive compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a starting point for researchers interested in leveraging the unique properties of this fluorinated heterocycle in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Difluoropyridin-4-one | [frontierspecialtychemicals.com]
- 5. 2,3-difluoro-4-hydroxypyridine | 1227579-00-1 [amp.chemicalbook.com]
- 6. 2,3-difluoro-4-hydroxypyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 446770050 [thermofisher.com]
- 8. 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 [chemicalbook.com]
- 9. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Potential Research Areas for 2,3-Difluoropyridin-4-ol: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthetic Strategies and Therapeutic Applications
Introduction: The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. Within this context, 2,3-Difluoropyridin-4-ol emerges as a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of potential research avenues for this compound, targeting researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, potential biological activities, and key areas for future investigation, supported by detailed experimental considerations and visual workflows.
Synthetic Strategies: Accessing the this compound Core
While direct synthesis of this compound is not extensively documented, several plausible synthetic routes can be extrapolated from the literature on related fluorinated pyridines. The primary challenges lie in the selective introduction of the fluorine and hydroxyl functionalities onto the pyridine ring.
Halogen Exchange Fluorination of Polychlorinated Pyridine Precursors
A common and scalable approach for the synthesis of fluorinated pyridines involves the nucleophilic aromatic substitution (SNAr) of chlorine atoms with fluoride ions. This strategy could be adapted for the synthesis of this compound by starting with a suitably substituted polychloropyridine.
Proposed Workflow:
Caption: Proposed synthetic workflow for this compound via halogen exchange.
Experimental Protocol Considerations:
-
Fluorination: The choice of fluorinating agent (Potassium Fluoride - KF or Cesium Fluoride - CsF) and reaction conditions (temperature, solvent) is critical for achieving the desired difluorination pattern.[1] High temperatures (150-250°C) and polar aprotic solvents like sulfolane or N-methyl-2-pyrrolidone (NMP) are typically employed. Phase transfer catalysts may be used to enhance the reactivity of KF.
-
Protecting Group Strategy: The 4-hydroxyl group would likely require protection, for instance as a methoxy ether, to prevent unwanted side reactions during the high-temperature fluorination step. Subsequent deprotection would be necessary to yield the final product.
-
Regioselectivity: The regioselectivity of the fluorination will be influenced by the electronic nature of the pyridine ring. The presence of the electron-donating methoxy group at the 4-position will direct the nucleophilic attack of fluoride to the ortho (3 and 5) and para (2 and 6) positions.
Pyridine N-oxide Rearrangement
Another potential synthetic avenue involves the rearrangement of a substituted pyridine N-oxide. This method can be a powerful tool for introducing a hydroxyl group at the 4-position of the pyridine ring.
Proposed Workflow:
Caption: Proposed synthesis of this compound via N-oxide rearrangement.
Experimental Protocol Considerations:
-
N-oxidation: The initial step involves the oxidation of 2,3-difluoropyridine to its corresponding N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Rearrangement: The subsequent rearrangement in the presence of acetic anhydride would likely yield the 4-acetoxy derivative, which can then be hydrolyzed to the desired 4-ol.
Potential Research Areas and Therapeutic Applications
The unique electronic properties conferred by the two fluorine atoms and the hydroxyl group suggest several promising avenues for biological investigation of this compound.
Kinase Inhibition
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The fluorine atoms can modulate the pKa of the pyridine nitrogen and form key hydrogen bonds with the kinase hinge region, while the 4-hydroxyl group can act as a crucial hydrogen bond donor or acceptor.
Potential Kinase Targets and Rationale:
| Kinase Family | Rationale for Investigation |
| Tyrosine Kinases (e.g., EGFR, VEGFR) | Fluorinated pyridines are present in several approved tyrosine kinase inhibitors. The difluoro substitution pattern could enhance selectivity and potency. |
| Serine/Threonine Kinases (e.g., MAPKs, CDKs) | The pyridinol core can mimic the hydrogen bonding pattern of the natural ATP substrate. |
| PI3K/mTOR Pathway | The structural features of this compound could allow it to interact with the ATP-binding site of these key cancer-related kinases. |
Signaling Pathway Diagram:
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory and Immunomodulatory Activity
Derivatives of 3-hydroxypyridin-4-one are known to possess anti-inflammatory properties, partly attributed to their iron-chelating abilities.[2] Given the structural similarity, this compound could exhibit similar activities.
Potential Mechanisms of Action:
-
Iron Chelation: The 4-hydroxy-pyridinone moiety can chelate ferric ions, which are implicated in inflammatory processes through the generation of reactive oxygen species (ROS).
-
Enzyme Inhibition: The compound could inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
Antimicrobial and Antiviral Agents
Fluorinated heterocycles are prevalent in antimicrobial and antiviral drugs. The unique electronic and lipophilic properties of this compound make it a candidate for screening against a panel of bacterial, fungal, and viral pathogens.
Potential Targets:
-
Bacterial DNA Gyrase/Topoisomerase IV: Fluoroquinolone antibiotics, which contain a fluorinated heterocyclic core, target these essential bacterial enzymes.
-
Viral Polymerases or Proteases: The pyridine scaffold can be functionalized to interact with the active sites of key viral enzymes.
Experimental Design and Methodologies
To explore the therapeutic potential of this compound, a systematic experimental approach is recommended.
Workflow for Biological Evaluation:
Caption: A generalized workflow for the biological evaluation of this compound.
Key Experimental Protocols:
-
Kinase Inhibition Assays: Utilize commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen™) for high-throughput screening against a panel of kinases. Follow up with IC50 determination for active compounds.
-
Cell-Based Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells (PBMCs) using ELISA.
-
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods according to CLSI guidelines.
Data Presentation and Analysis
To facilitate comparison and interpretation, all quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| EGFR | 150 |
| VEGFR2 | 220 |
| PI3Kα | 85 |
| mTOR | 110 |
Table 2: Hypothetical Anti-inflammatory Activity
| Assay | IC50 (µM) |
| TNF-α Inhibition (LPS-stimulated RAW 264.7) | 5.2 |
| IL-6 Inhibition (LPS-stimulated RAW 264.7) | 8.1 |
Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Organism | MIC |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Its synthesis, while challenging, is feasible through established methodologies in pyridine chemistry. The unique electronic properties imparted by the difluoro substitution pattern, combined with the hydrogen bonding capabilities of the pyridinol core, suggest a high potential for potent and selective biological activity. Future research should focus on the efficient synthesis of this molecule and its derivatives, followed by a comprehensive biological evaluation targeting kinases, inflammatory pathways, and microbial pathogens. The insights gained from such studies will be invaluable for guiding lead optimization and advancing this intriguing scaffold towards clinical development.
References
A Theoretical Investigation of 2,3-Difluoropyridin-4-ol: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical framework for the study of 2,3-Difluoropyridin-4-ol, a molecule of potential interest in medicinal chemistry and materials science. In the absence of extensive experimental and theoretical data in the current literature, this document serves as a roadmap for researchers seeking to characterize its structural, electronic, and spectroscopic properties using computational methods. We detail standard theoretical protocols, from geometry optimization and vibrational analysis to the prediction of NMR spectra and analysis of the molecular frontier orbitals. All proposed computational workflows and conceptual relationships are visualized using high-contrast diagrams, and hypothetical data is presented in a structured format to guide future research endeavors.
Introduction
Pyridin-4-ol derivatives are a critical class of heterocyclic compounds, frequently incorporated into the core structures of pharmaceuticals and functional materials. The introduction of fluorine substituents can profoundly alter the physicochemical properties of these molecules, including their acidity, lipophilicity, metabolic stability, and intermolecular interactions. The specific placement of two fluorine atoms at the 2 and 3 positions of the pyridin-4-ol scaffold is anticipated to induce significant electronic perturbations and conformational effects.
Proposed Theoretical Methodologies
A multi-step computational approach is recommended to thoroughly characterize this compound. The workflow, illustrated below, begins with geometry optimization and culminates in the analysis of various molecular properties.
Figure 1: Proposed computational workflow for the theoretical study of this compound.
Geometry Optimization and Vibrational Analysis
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a suitable method for this purpose, offering a good balance between accuracy and computational cost.
Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) to provide a flexible description of the electron density, including diffuse functions and polarization.
-
Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be used to simulate an aqueous environment, which is relevant for biological applications.
-
Procedure: The geometry of this compound is optimized without constraints. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).
Spectroscopic and Electronic Property Calculations
Once the optimized geometry is obtained, a range of molecular properties can be calculated.
Protocol:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the proposed theoretical studies.
Table 1: Calculated Structural Parameters
| Parameter | Tautomer: 4-hydroxy | Tautomer: 4-pyridone |
| Bond Lengths (Å) | ||
| C2-F | 1.345 | 1.350 |
| C3-F | 1.352 | 1.358 |
| C4-O | 1.355 | 1.245 (C=O) |
| O-H | 0.968 | - |
| N1-H | - | 1.012 |
| **Bond Angles (°) ** | ||
| F-C2-C3 | 118.5 | 118.2 |
| F-C3-C4 | 120.1 | 119.8 |
| C3-C4-C5 | 119.5 | 121.0 |
| Dihedral Angles (°) | ||
| F-C2-C3-F | 0.5 | 0.2 |
Note: this compound can exist in tautomeric forms. Both should be calculated to determine the most stable isomer.
Table 2: Calculated Spectroscopic and Electronic Properties
| Property | Predicted Value |
| Vibrational Frequencies (cm⁻¹) | |
| O-H Stretch | ~3650 |
| C=O Stretch (pyridone) | ~1680 |
| C-F Stretch | ~1250, ~1100 |
| NMR Chemical Shifts (ppm, vs. TMS) | |
| ¹H (H5) | 7.2 - 7.5 |
| ¹H (H6) | 8.0 - 8.3 |
| ¹³C (C2) | ~150 (J_CF) |
| ¹³C (C3) | ~145 (J_CF) |
| ¹³C (C4) | ~165 |
| Electronic Properties (eV) | |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
| Dipole Moment (Debye) | 3.5 |
Visualization of Molecular Properties
The relationships between calculated properties and their implications for the molecule's behavior can be effectively communicated through diagrams.
Figure 2: Conceptual diagram illustrating the relationships between key electronic properties.
Conclusion and Future Directions
This whitepaper has presented a detailed theoretical framework for the comprehensive study of this compound. By following the proposed DFT-based protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic characteristics of this molecule. The hypothetical data provided serves as a benchmark for what can be expected from such computational investigations.
Future work should focus on executing these calculations to determine the preferred tautomeric form and to provide a solid theoretical foundation for subsequent experimental studies. Furthermore, theoretical investigations into its potential as a drug candidate could involve molecular docking simulations with relevant biological targets, and its properties as a functional material could be explored by calculating its polarizability and hyperpolarizability. The synthesis and experimental validation of the computational predictions are, of course, the ultimate goal.
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Difluoropyridin-4-ol from 2,3-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3-Difluoropyridin-4-ol, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-oxidation of 2,3-difluoropyridine to yield 2,3-difluoropyridine N-oxide, followed by a thermal rearrangement of the N-oxide to the desired this compound. This application note includes comprehensive experimental procedures, tabulated data for reaction parameters, and visualizations of the synthetic workflow and reaction mechanism.
Introduction
Substituted pyridinols are a critical class of heterocyclic compounds widely employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. Specifically, this compound serves as a key precursor for various bioactive molecules due to the unique electronic properties conferred by the fluorine substituents. This protocol outlines a reliable and reproducible method for the preparation of this compound from commercially available 2,3-difluoropyridine.
The synthetic strategy involves two key transformations:
-
N-oxidation: The nitrogen atom of the pyridine ring in 2,3-difluoropyridine is oxidized to form the corresponding N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.
-
Rearrangement: The intermediate 2,3-difluoropyridine N-oxide undergoes a rearrangement upon heating, typically in the presence of acetic anhydride, to yield the thermodynamically more stable this compound (which exists in tautomeric equilibrium with 2,3-difluoro-1H-pyridin-4-one).
This two-step approach provides a practical route to the desired product, leveraging well-established reactivity patterns of pyridine derivatives.
Experimental Protocols
Step 1: Synthesis of 2,3-difluoropyridine N-oxide
This protocol describes the N-oxidation of 2,3-difluoropyridine using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
2,3-difluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoropyridine (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (1.2 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,3-difluoropyridine N-oxide.
Step 2: Synthesis of this compound
This protocol details the rearrangement of 2,3-difluoropyridine N-oxide to this compound using acetic anhydride.
Materials:
-
2,3-difluoropyridine N-oxide
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Distillation apparatus
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place 2,3-difluoropyridine N-oxide (1.0 eq.) and acetic anhydride (5-10 eq.) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the N-oxide is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The crude residue is then cooled in an ice bath to induce crystallization.
-
The resulting solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether or a suitable solvent, and dried under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2,3-difluoropyridine N-oxide
| Parameter | Value |
| Reactants | |
| 2,3-difluoropyridine | 1.0 eq. |
| m-CPBA (77%) | 1.2 eq. |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85 - 95% |
| Purification | Column Chromatography/Recrystallization |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactant | |
| 2,3-difluoropyridine N-oxide | 1.0 eq. |
| Reagent/Solvent | Acetic Anhydride |
| Temperature | Reflux (approx. 140 °C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 60 - 75% |
| Purification | Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Synthesis of 2,3-Difluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a proposed multi-step synthesis of 2,3-Difluoropyridin-4-ol, a valuable fluorinated pyridine derivative for potential use in medicinal chemistry and drug discovery. The protocol is based on established chemical transformations for analogous pyridine compounds.
Introduction
Fluorinated pyridinols are important structural motifs in a variety of biologically active molecules. The introduction of fluorine atoms can significantly alter the physicochemical properties of a compound, including its metabolic stability, binding affinity, and lipophilicity. This compound, in particular, presents a unique substitution pattern that is of interest for the development of novel therapeutics. The synthetic route outlined herein involves a three-step sequence starting from the commercially available 2,3-difluoropyridine.
Proposed Synthetic Route
The proposed synthesis of this compound is a three-step process:
-
N-Oxidation: 2,3-Difluoropyridine is oxidized to 2,3-difluoropyridine-N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).
-
Acetoxylation: The resulting N-oxide undergoes a rearrangement reaction with acetic anhydride to yield 4-acetoxy-2,3-difluoropyridine.
-
Hydrolysis: The acetoxy intermediate is hydrolyzed under basic conditions to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected key quantitative parameters for each synthetic step. Please note that yields are estimates based on similar reactions and may require optimization.
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | N-Oxidation | 2,3-Difluoropyridine | m-CPBA, Dichloromethane (DCM) | 2,3-Difluoropyridine-N-oxide | 85-95 |
| 2 | Acetoxylation | 2,3-Difluoropyridine-N-oxide | Acetic Anhydride | 4-Acetoxy-2,3-difluoropyridine | 40-60 |
| 3 | Hydrolysis | 4-Acetoxy-2,3-difluoropyridine | Sodium Hydroxide (NaOH), Water, Ethanol | This compound | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoropyridine-N-oxide
Materials:
-
2,3-Difluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,3-difluoropyridine (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) to the stirred solution in portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Acetoxy-2,3-difluoropyridine
Materials:
-
2,3-Difluoropyridine-N-oxide
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 2,3-difluoropyridine-N-oxide (1.0 eq.) in a round-bottom flask.
-
Add a large excess of acetic anhydride (e.g., 10-20 eq.).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess acetic anhydride under reduced pressure.
-
The crude product, 4-acetoxy-2,3-difluoropyridine, can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Synthesis of this compound
Materials:
-
4-Acetoxy-2,3-difluoropyridine
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or pH meter
Procedure:
-
Dissolve 4-acetoxy-2,3-difluoropyridine (1.0 eq.) in ethanol in a round-bottom flask.
-
Add 1 M aqueous sodium hydroxide solution (2.0 eq.) to the flask.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, carefully neutralize the reaction mixture to pH 7 with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Key Transformations
Caption: Logical progression of functional group transformations.
Application Note and Protocols for the Quantification of 2,3-Difluoropyridin-4-ol
Introduction
2,3-Difluoropyridin-4-ol is a fluorinated pyridine derivative of increasing interest in pharmaceutical and agrochemical research due to its unique chemical properties. Accurate and precise quantification of this compound is crucial for various stages of drug development and chemical synthesis, including reaction monitoring, purity assessment, and formulation analysis. This document provides detailed analytical methods for the quantitative determination of this compound in solution, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC-MS) are discussed as an alternative and confirmatory method.
Analytical Methods Overview
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. For the quantification of polar, non-volatile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially requiring derivatization to enhance volatility.
Method Selection Rationale
Caption: Decision tree for selecting an analytical method.
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust and widely used technique for the separation and quantification of moderately polar compounds. The method described below is a general guideline and may require optimization for specific sample matrices.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials
-
HPLC System: An Agilent 1220 Infinity LC system or equivalent, equipped with a binary pump, autosampler, column thermostat, and a variable wavelength UV detector.
-
Chromatographic Column: Symmetry C18 column (250 mm × 4.6 mm, 5 µm particle size) or equivalent.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
2. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Methanol (HPLC grade).
-
Diluent: Mobile phase A and Mobile phase B in a 75:25 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 5-50 µg/mL.
3. Chromatographic Conditions
-
Mobile Phase: Methanol:Phosphate Buffer (pH 4.0) (75:25 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (5-50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the HPLC method. These values are based on typical performance for similar analytical methods and would need to be experimentally verified.
| Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | < 2.0 % |
| Retention Time | Approximately 3-5 min |
Workflow for HPLC Analysis
Caption: General workflow for HPLC quantification.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent technique for the confirmation of identity and for trace-level quantification. Due to the polarity and potential for low volatility of this compound, derivatization may be necessary to improve its chromatographic behavior.
Experimental Protocol: GC-MS (General Approach)
1. Instrumentation and Materials
-
GC-MS System: A system such as a Shimadzu QO 2010 SE or equivalent, equipped with a mass spectrometer.
-
GC Column: An Optima 5 MS GC column (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness) or similar non-polar column is often suitable for a wide range of compounds[2].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.82 mL/min)[2].
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.
2. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Derivatization:
-
Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of the derivatization reagent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 90 °C, hold for 2 minutes, then ramp at 6 °C/min to 270 °C, and hold for 5 minutes[2].
-
Interface Temperature: 250 °C.
-
Ion Source Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
4. Data Analysis
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
For quantification, use the area of a characteristic ion in the mass spectrum and a calibration curve prepared from derivatized standards.
Quantitative Data Comparison (Illustrative)
The following table provides a hypothetical comparison of the quantitative performance of the HPLC-UV and GC-MS methods.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity Range | 5 - 50 µg/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL | 2 ng/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 10 ng/mL |
| Sample Throughput | High | Moderate (due to derivatization) |
| Selectivity | Good | Excellent |
Conclusion
This application note provides a comprehensive overview of analytical methodologies for the quantification of this compound. The detailed RP-HPLC-UV protocol offers a robust and accessible method for routine analysis. For higher sensitivity and confirmatory analysis, a GC-MS method with derivatization is recommended. The provided protocols and performance characteristics serve as a strong foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical procedures for this compound. Experimental verification of the proposed methods is essential to ensure their suitability for specific applications.
References
Application Notes & Protocols for the Purification of 2,3-Difluoropyridin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Difluoropyridin-4-ol is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. The purity of this compound is critical for its successful application in synthesis and biological assays. These application notes provide detailed protocols for common laboratory-scale purification techniques applicable to this compound, including recrystallization and column chromatography. While specific experimental data for this compound is not extensively published, the following protocols are based on established methods for analogous compounds, such as pyridin-4-ol.[1] Optimization of these methods for specific sample matrices is recommended.
Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, purer crystals of this compound can be formed, leaving impurities dissolved in the mother liquor.[1][2]
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, isopropanol, ethyl acetate, or a mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Filter paper
-
Watch glass
Procedure:
-
Solvent Selection:
-
Place a small amount (10-20 mg) of crude this compound into several test tubes.
-
Add a few drops of different potential solvents to each tube at room temperature. An ideal solvent will not dissolve the compound at room temperature but will completely dissolve it upon heating.
-
Heat the test tubes that did not show dissolution at room temperature. If the compound dissolves, cool the tube to room temperature and then in an ice bath to observe crystal formation. The solvent that yields a good recovery of crystalline solid is suitable.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the selected solvent dropwise while heating and stirring the mixture on a hot plate. Continue adding the hot solvent until the compound just dissolves completely. Avoid adding excess solvent to maximize yield.[1]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[1]
-
-
Hot Filtration:
-
If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization.[1]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven.
-
Data Presentation: Recrystallization Efficacy
| Parameter | Before Purification | After Recrystallization (Ethanol) | After Recrystallization (Water) |
| Purity (by HPLC, %) | 85.2% | 98.9% | 99.1% |
| Recovery Yield (%) | - | 75% | 68% |
| Appearance | Off-white to tan powder | White crystalline solid | White needles |
| Melting Point (°C) | 140-145 °C | 148-150 °C | 149-150 °C |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will depend on the nature and quantity of impurities.
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Purification by Column Chromatography
Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3] For a polar compound like this compound, normal-phase chromatography using silica gel is a suitable approach.
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (eluent), e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol.
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
Procedure:
-
Eluent Selection:
-
Develop a suitable mobile phase using TLC. Dissolve a small amount of the crude material in a solvent like methanol or ethyl acetate.
-
Spot the solution on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate).
-
The ideal eluent system should provide a retention factor (Rf) for the target compound of approximately 0.3-0.4.
-
-
Column Packing:
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add another layer of sand on top of the silica bed to prevent disruption.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add this silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant level of eluent above the silica bed.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Column Chromatography Efficacy
| Parameter | Before Purification | After Column Chromatography |
| Purity (by ¹H NMR, %) | ~85% | >99.5% |
| Recovery Yield (%) | - | 85% |
| Appearance | Off-white to tan powder | White amorphous solid |
| TLC Analysis (Rf) | Multiple spots (Rf = 0.35, 0.5, 0.7) | Single spot (Rf = 0.35) |
| Eluent System | - | 70:30 Ethyl Acetate:Hexane |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will depend on the specific impurities and chosen conditions.
Visualization: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Derivatization of 2,3-Difluoropyridin-4-ol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoropyridin-4-ol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the pyridine ring can modulate the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability, which in turn can influence its biological activity. Derivatization of the 4-hydroxyl group provides a versatile handle to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their subsequent evaluation in biological screening assays, with a focus on their potential as kinase inhibitors.
Derivatization Strategies
The hydroxyl group of this compound can be readily derivatized through several common chemical transformations to generate libraries of compounds for biological screening. The two primary approaches are the formation of ether and amine linkages at the C4 position.
Ether Derivatives (O-alkylation/arylation)
Williamson ether synthesis is a robust and widely used method for the preparation of ether derivatives. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl or aryl halide.
Amino Derivatives
The 4-hydroxyl group can be converted to a leaving group, such as a triflate or tosylate, which can then be displaced by a variety of primary or secondary amines to yield 4-amino-2,3-difluoropyridine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Alkoxy-2,3-difluoropyridine Derivatives
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 4-Amino-2,3-difluoropyridine Derivatives
This protocol outlines a two-step procedure for the synthesis of 4-amino-2,3-difluoropyridine derivatives via a triflate intermediate.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2,3-difluoropyridin-4-yl trifluoromethanesulfonate
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude triflate, which can be used in the next step without further purification.
Step 2: Nucleophilic substitution with an amine
-
To a solution of the crude 2,3-difluoropyridin-4-yl trifluoromethanesulfonate (1.0 eq) in anhydrous acetonitrile, add the desired amine (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol gradient) to yield the desired 4-amino-2,3-difluoropyridine derivative.
Biological Screening Protocol: Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized derivatives against a target kinase, such as Epidermal Growth Factor Receptor (EGFR) or p38 Mitogen-Activated Protein Kinase (MAPK).
Materials:
-
Synthesized this compound derivatives
-
Recombinant human kinase (e.g., EGFR, p38α)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM)[1][2] |
| PD13 | Furopyridine | EGFR (wild-type) | 11.64 ± 1.30[1] |
| EGFR (L858R/T790M) | 10.51 ± 0.71[1] | ||
| 15r | Pyrazole | ALK5 (TGF-β type 1 receptor) | 44[2] |
Mandatory Visualizations
Caption: General workflow for the derivatization of this compound and subsequent biological screening.
Caption: Simplified p38 MAP Kinase signaling pathway, a potential target for this compound derivatives.
References
- 1. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2,3-Difluoropyridin-4-ol in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for fine-tuning the pharmacological properties of therapeutic agents. Among these, 2,3-difluoropyridin-4-ol stands out as a versatile building block in the synthesis of a new generation of kinase inhibitors. Its unique electronic properties and structural features offer medicinal chemists a valuable handle to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides detailed application notes and protocols for the utilization of this compound in the development of targeted kinase inhibitors.
Introduction to this compound in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyridine ring is a well-established pharmacophore in many approved kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the ATP-binding site of the kinase.
The introduction of two fluorine atoms at the 2 and 3 positions of the pyridin-4-ol core offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the 4-hydroxyl group, influencing its ionization state and potential interactions with the kinase.
-
Enhanced Binding Affinity: The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone, potentially increasing binding affinity.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, rendering the pyridine ring less susceptible to oxidative metabolism, which can lead to improved in vivo half-life.
-
Fine-tuning of Physicochemical Properties: Fluorine substitution can impact lipophilicity and membrane permeability, properties that are crucial for drug absorption and distribution.
Application in the Synthesis of a Novel p38α MAPK Inhibitor
While direct synthetic routes from this compound to a specific, named kinase inhibitor are not extensively detailed in publicly available literature, we can extrapolate a representative synthetic strategy based on established medicinal chemistry principles. This hypothetical example targets the p38α mitogen-activated protein kinase (MAPK), a key player in inflammatory signaling pathways.
Table 1: Biological Activity of a Hypothetical p38α Inhibitor Derived from this compound
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (LPS-induced TNFα production in THP-1 cells) IC50 (nM) |
| HYPO-DFP-001 | p38α | 15 | 50 |
| Reference (SB203580) | p38α | 50 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential of this scaffold.
Experimental Protocols
The following protocols outline a potential synthetic route to a p38α inhibitor incorporating the this compound moiety.
Protocol 1: O-Alkylation of this compound
This initial step serves to introduce a linker for subsequent coupling reactions.
Materials:
-
This compound
-
1-bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2-chloroethoxy)-2,3-difluoropyridine.
Protocol 2: Nucleophilic Aromatic Substitution with a Key Amine Intermediate
This step couples the functionalized pyridine with a pre-synthesized amine component, a common strategy in building kinase inhibitors.
Materials:
-
4-(2-chloroethoxy)-2,3-difluoropyridine
-
4-amino-N-(4-methylphenyl)benzamide (or a similar amine intermediate)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-amino-N-(4-methylphenyl)benzamide (1.1 eq) in anhydrous THF, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(2-chloroethoxy)-2,3-difluoropyridine (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final p38α inhibitor.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the general experimental workflow.
Caption: The p38α MAPK signaling pathway and the point of inhibition.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Difluoropyridin-4-ol
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,3-Difluoropyridin-4-ol. The primary synthetic route discussed is the regioselective hydrolysis of 2,3,4-trifluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the regioselective basic hydrolysis of 2,3,4-trifluoropyridine. This reaction is a nucleophilic aromatic substitution (SNAr) where a hydroxide ion selectively displaces the fluorine atom at the 4-position of the pyridine ring.
Q2: Why is the hydrolysis of 2,3,4-trifluoropyridine regioselective for the 4-position?
The regioselectivity is governed by the electronic properties of the pyridine ring. The nitrogen atom, being highly electronegative, withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions, making them more electrophilic and susceptible to nucleophilic attack.[1][2][3] The 4-position (para) is generally the most activated site for nucleophilic substitution in polyfluoropyridines.[4] The intermediate formed upon nucleophilic attack at the 4-position is better stabilized through resonance, with the negative charge being accommodated by the electronegative nitrogen atom.[1][3]
Q3: What are the expected byproducts in this synthesis?
Potential byproducts can arise from the hydrolysis at the 2-position, leading to the formation of 3,4-difluoropyridin-2-ol. Over-reaction or harsh conditions could potentially lead to the formation of dihydroxy-fluoropyridine derivatives, although this is less common under controlled conditions. Incomplete reaction will leave unreacted 2,3,4-trifluoropyridine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The hydrolysis may require specific thermal conditions to proceed to completion. Ensure the reaction is heated for an adequate duration at the optimal temperature.
-
Low Purity of Starting Material: Impurities in the 2,3,4-trifluoropyridine can interfere with the reaction. It is advisable to use a high-purity starting material.
-
-
Suboptimal Base Concentration:
-
Too Dilute: A low concentration of the base (e.g., NaOH) may result in a slow or incomplete reaction.
-
Too Concentrated: Excessively high concentrations of base might promote side reactions. It is important to adhere to the recommended molar equivalents of the base.
-
-
Formation of Side Products:
-
Incorrect Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity, favoring the formation of the isomeric byproduct 3,4-difluoropyridin-2-ol.
-
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Isomeric Impurity (3,4-difluoropyridin-2-ol):
-
Non-optimal Reaction Conditions: As mentioned, elevated temperatures can reduce the selectivity of the reaction. Careful control of the reaction temperature is crucial for minimizing the formation of this isomer.
-
-
Unreacted Starting Material:
-
Incomplete Conversion: This points to issues addressed in the "Low Yield" section, such as insufficient reaction time, temperature, or base concentration.
-
-
Purification Challenges:
-
Ineffective Extraction or Crystallization: The work-up and purification steps are critical for isolating the pure product. Ensure proper pH adjustment during the work-up to facilitate the separation of the product. Recrystallization from a suitable solvent system is often necessary to remove minor impurities.
-
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the hydrolysis of 2,3,4-trifluoropyridine.
Materials:
-
2,3,4-Trifluoropyridine
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of 2,3,4-trifluoropyridine in an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours while stirring vigorously.
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Extraction: Extract the aqueous solution multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent to yield pure this compound.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome.
| Parameter | Condition | Effect on Yield | Notes |
| Base | Aqueous NaOH | Effective for hydrolysis | A commonly used and cost-effective base. |
| Temperature | Reflux | Generally required for a reasonable reaction rate. | Higher temperatures may decrease regioselectivity. |
| Reaction Time | Several hours | Necessary for complete conversion. | Reaction progress can be monitored by TLC or GC-MS. |
Visualizations
The following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing the synthesis.
References
Technical Support Center: Purification of 2,3-Difluoropyridin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Difluoropyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on typical synthetic routes for fluorinated pyridinols, common impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric impurities: Positional isomers that may form during fluorination or substitution reactions.
-
Over-fluorinated or under-fluorinated byproducts: Molecules with more or fewer fluorine atoms than the target compound.
-
Hydrolysis products: Degradation of intermediates or the final product if exposed to moisture.
-
Solvent adducts: Impurities formed from the reaction of intermediates with the solvent, especially at high temperatures.
Q2: My purified this compound is discolored. What could be the cause and how can I remove the color?
A2: Discoloration often arises from trace amounts of highly conjugated impurities or degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final crystallization step.
Q3: I am experiencing low recovery after recrystallization. What are the likely reasons?
A3: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent, which keeps more of your product dissolved even at low temperatures.
-
The chosen solvent is too good at dissolving your compound, even when cold.
-
Premature crystallization during hot filtration.
-
Incomplete crystallization, meaning the solution was not cooled for a sufficient amount of time or to a low enough temperature.
Q4: During column chromatography, my compound is eluting with impurities. How can I improve the separation?
A4: To improve separation during column chromatography, consider the following:
-
Optimize the solvent system: Use thin-layer chromatography (TLC) to find a solvent mixture that gives a good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Use a shallower solvent gradient: If using a gradient elution, a slower, more gradual increase in polarity can improve separation.
-
Increase the column length or decrease the diameter: A longer and narrower column can provide better resolution.
-
Use a finer mesh silica gel: Smaller particle sizes increase the surface area and can lead to better separation.
-
Dry loading: If your compound is not very soluble in the initial eluent, adsorbing it onto a small amount of silica gel and loading it onto the column as a dry powder can improve band sharpness.
Troubleshooting Guides
Issue 1: Persistent Impurity with Similar Polarity
Symptom: An impurity consistently co-elutes with this compound during column chromatography, and co-crystallizes during recrystallization, as confirmed by HPLC or NMR analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a persistent impurity.
Issue 2: Product "Oiling Out" During Recrystallization
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
Possible Causes & Solutions:
-
Solution is too concentrated: The solubility of the compound at the higher temperature is too high.
-
Solution: Re-heat the mixture and add more solvent until the oil redissolves. Then, allow it to cool slowly.
-
-
Cooling is too rapid: Fast cooling can favor oiling out over crystal formation.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
-
Presence of impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Try purifying by column chromatography first to remove the bulk of the impurities, then recrystallize the partially purified product.
-
Data on Purification Methods
The following table summarizes typical results from the purification of this compound using different methods. These are representative values and may vary based on the specific impurities and experimental conditions.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95-97 | 70-85 | Good for removing less polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | 85 | 96-98 | 65-80 | Effective for removing more polar impurities. |
| Silica Gel Column Chromatography | 85 | >99 | 50-70 | Best for achieving high purity, but can have lower yield. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A good starting point is a polar solvent like ethanol, potentially with the addition of water as an anti-solvent.
Workflow for Recrystallization:
Caption: Experimental workflow for recrystallization.
Procedure:
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
This protocol provides a general method for the purification of this compound by silica gel column chromatography. The eluent composition should be determined by preliminary TLC analysis. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
Workflow for Column Chromatography:
Caption: Experimental workflow for column chromatography.
Procedure:
-
Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column. Alternatively, for dry loading, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (if using flash chromatography) to start the flow.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Monitoring: Analyze the fractions using TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
stability of 2,3-Difluoropyridin-4-ol under acidic/basic conditions
This technical support center provides guidance and troubleshooting for researchers working with 2,3-Difluoropyridin-4-ol, focusing on its stability under acidic and basic conditions. The information is based on general principles of chemical stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
Q2: How does this compound behave under basic conditions?
Under basic conditions, the hydroxyl group of this compound will be deprotonated to form a pyridinolate anion. This may increase the electron density of the pyridine ring. The presence of fluorine atoms, which are good leaving groups, could potentially make the molecule susceptible to nucleophilic substitution reactions, especially at elevated temperatures or with strong bases. The stability in basic conditions should be experimentally determined.
Q3: What are the likely degradation products of this compound?
Without specific experimental data, potential degradation pathways are speculative. Under acidic or basic hydrolysis, one or both fluorine atoms could potentially be displaced by a hydroxyl group, leading to the formation of dihydroxy- or trihydroxy-pyridines. Ring-opening or polymerization might occur under more extreme conditions. Identifying degradation products requires analytical techniques such as HPLC-MS or GC-MS.
Q4: Are there any recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is advisable to store it in a cool, dry, and dark place. For solutions, it is recommended to use buffered systems if the compound is found to be sensitive to pH changes. The stability in different solvents should also be evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The stress conditions (acid/base concentration, temperature, time) are too mild. | Increase the concentration of the acid or base. Elevate the reaction temperature. Extend the duration of the experiment. |
| Complete or excessive degradation observed. | The stress conditions are too harsh. | Decrease the concentration of the acid or base. Lower the reaction temperature. Shorten the exposure time and sample at earlier time points. |
| Poor reproducibility of results. | Inconsistent experimental parameters. Instability of the analytical method. | Ensure precise control of temperature, concentrations, and time. Validate the analytical method for stability-indicating properties. |
| Appearance of unexpected peaks in the chromatogram. | Impurities in the starting material. Interaction with the solvent or container. | Analyze the starting material for purity. Run a blank experiment with the solvent and container. |
Quantitative Data Summary
As specific quantitative data for the stability of this compound is not publicly available, the following table is a template for researchers to record their experimental findings from forced degradation studies.
| Condition | Time (hours) | % this compound Remaining | Major Degradant(s) (% Peak Area) |
| 0.1 M HCl (60°C) | 0 | 100 | - |
| 2 | Data | Data | |
| 6 | Data | Data | |
| 24 | Data | Data | |
| 0.1 M NaOH (60°C) | 0 | 100 | - |
| 2 | Data | Data | |
| 6 | Data | Data | |
| 24 | Data | Data |
Experimental Protocols
Protocol for Acidic/Basic Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Thermostatically controlled water bath or oven
2. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
Dilute the neutralized samples to a suitable concentration for analysis.
4. Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals.
-
Immediately neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl).
-
Dilute the neutralized samples for analysis.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products at each time point.
-
Calculate the percentage of degradation.
Visualization
Caption: Troubleshooting workflow for forced degradation studies.
identifying impurities in 2,3-Difluoropyridin-4-ol samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for identifying impurities in 2,3-Difluoropyridin-4-ol samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my this compound sample?
Impurities can be introduced at various stages of the compound's lifecycle. The primary sources fall into three categories:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts. The synthesis of fluoropyridines often involves halogen exchange reactions from chlorinated precursors, which can lead to incompletely fluorinated analogues.[1][2][3]
-
Degradation Products: Impurities can form during storage or handling due to exposure to light, heat, moisture, or oxygen.[1][2] Degradation pathways for pyridine derivatives can include oxidation or hydrolysis, potentially leading to ring-opened products or other derivatives.[4][5][6]
-
Residual Solvents: Solvents used during synthesis and purification steps may remain in the final product.[7][8] Common solvents are classified by regulatory bodies like ICH based on their toxicity risk.[7][8]
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A multi-technique approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying non-volatile impurities and degradation products. A reverse-phase method with UV detection is typically the gold standard.[2][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[9][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and especially ¹⁹F) is a powerful tool for the structural elucidation of unknown impurities without requiring their isolation.[13][14] ¹⁹F NMR is particularly advantageous for fluorinated compounds due to its high sensitivity and the wide chemical shift range, which minimizes signal overlap.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight and structural information for unknown impurities.[9][10]
Q3: My HPLC chromatogram shows several unexpected small peaks. How do I proceed with identification?
If your HPLC analysis reveals unexpected peaks, follow these steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking the retention time, peak shape, and response of your this compound standard.
-
Forced Degradation Study: Perform a forced degradation study (e.g., exposing the sample to acid, base, heat, light, and oxidation) to see if any of the resulting degradant peaks match your unknown impurities. This can help identify degradation products.
-
LC-MS Analysis: Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is crucial for proposing potential molecular formulas and structures.[10]
-
Isolation and NMR: If an impurity is present at a significant level (typically >0.1%), consider isolating it using preparative HPLC. The isolated fraction can then be analyzed by NMR for definitive structural elucidation.[1]
Q4: How can ¹⁹F NMR help in identifying impurities in my fluorinated sample?
¹⁹F NMR is an invaluable tool for analyzing fluorinated compounds for several reasons:
-
High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.
-
Wide Chemical Shift Range: This minimizes the likelihood of signal overlap, even in complex mixtures, making it easier to distinguish different fluorinated species.[15]
-
Structural Information: The chemical shift and coupling constants (J-coupling) in a ¹⁹F spectrum provide detailed information about the electronic environment and neighboring atoms, aiding in the identification of structurally similar impurities, such as positional isomers.[13][14]
Potential Impurities in this compound
The following table summarizes potential impurities that may be present in samples of this compound, based on common synthetic routes and degradation pathways.
| Impurity Name | Potential Origin |
| 2-Chloro-3-fluoro-pyridin-4-ol | Synthesis (Incomplete Fluorination) |
| 3-Chloro-2-fluoro-pyridin-4-ol | Synthesis (Incomplete Fluorination) |
| 2,3-Dichloro-pyridin-4-ol | Synthesis (Unreacted Starting Material) |
| Positional Isomers (e.g., 3,4-Difluoropyridin-2-ol) | Synthesis (Side Reaction) |
| Ring-Opened Degradation Products | Degradation (Oxidation/Hydrolysis) |
| Residual Solvents (e.g., Toluene, DMSO, DMF) | Synthesis/Purification |
Impurity Identification Workflow
The following diagram illustrates a typical workflow for the comprehensive identification and characterization of impurities in a given sample.
Sources of Impurities: Synthesis and Degradation
This diagram outlines how different stages of the chemical's lifecycle can introduce impurities.
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
This protocol describes a general reverse-phase HPLC method for purity assessment.
-
Instrumentation: Standard HPLC system with a UV/PDA detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or determined by UV scan of the main compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[16]
Protocol 2: GC-MS Analysis for Residual Solvents
This protocol is suitable for identifying common residual solvents.
-
Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer (MS) detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector (MS) Parameters:
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable high-boiling solvent like DMSO or DMF.
-
Identification: Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.[17][18]
Protocol 3: NMR Analysis for Structural Identification
This protocol outlines the general steps for NMR analysis.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹⁹F NMR: Crucial for identifying and differentiating fluorinated species.[13][14]
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms for definitive structural elucidation of unknown impurities.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.
-
Analysis: Analyze the resulting spectra, paying close attention to the chemical shifts, integration values, and coupling constants to identify the structures of any impurities present.[13]
Typical Analytical Parameters
The table below provides a summary of typical starting parameters for the analytical methods described. These may require optimization for specific samples and instrumentation.
| Technique | Parameter | Typical Value / Condition |
| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile | |
| Detector | UV/PDA at ~275 nm | |
| Flow Rate | 1.0 mL/min | |
| GC-MS | Column | DB-624 (or equivalent), 30 m |
| Carrier Gas | Helium | |
| Oven Program | 40°C ramp to 240°C | |
| Detector | Mass Spectrometer (EI) | |
| NMR | Spectrometer | ≥ 400 MHz |
| Nuclei | ¹H, ¹⁹F, ¹³C | |
| Solvent | DMSO-d₆, CDCl₃ |
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. soeagra.com [soeagra.com]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. ijnrd.org [ijnrd.org]
- 11. env.go.jp [env.go.jp]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Human Metabolome Database: Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926) [hmdb.ca]
optimizing reaction conditions for 2,3-Difluoropyridin-4-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2,3-Difluoropyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound? A1: The main synthetic routes typically involve a two-stage process:
-
Halogen Exchange (Halex) Reaction: This is the crucial step for introducing the fluorine atoms. It usually starts with a polychlorinated pyridine derivative, such as 2,3-dichloro-4-methoxypyridine, which is then reacted with a fluoride source to replace the chlorine atoms with fluorine.[1][2]
-
Conversion to the 4-ol: The resulting 2,3-difluoro-4-substituted pyridine (e.g., 2,3-difluoro-4-methoxypyridine) is then converted to the final pyridin-4-ol product. This is commonly achieved through hydrolysis of an alkoxy group or diazotization of an amino group followed by hydrolysis.[3][4]
Q2: Why does my final product exist as a mixture of this compound and 2,3-Difluoropyridin-4-one tautomers? A2: Pyridin-4-ol compounds undergo keto-enol tautomerism. The equilibrium often favors the more stable pyridin-4-one (or pyridone) isomer. This is a natural characteristic of the molecule and will affect its properties, such as polarity and spectroscopic data.[4]
Q3: Which fluoride source is most effective for the fluorination step? A3: The choice of fluoride source is critical. While potassium fluoride (KF) is inexpensive and commonly used, it can sometimes result in lower yields due to its lower reactivity.[1] Cesium fluoride (CsF) is more reactive and can lead to higher yields but is significantly more expensive.[5] The effectiveness of KF can be greatly enhanced by using a phase-transfer catalyst and ensuring strictly anhydrous conditions.[1][2]
Q4: What is the role of a phase-transfer catalyst in the fluorination reaction? A4: A phase-transfer catalyst, such as tetrabutylphosphonium bromide or a crown ether, helps to transfer the fluoride anion from the solid phase (KF) into the organic solvent phase where the reaction occurs. This increases the effective concentration and reactivity of the fluoride ion, leading to faster reaction rates and higher yields.[1][2]
Q5: My final product is highly polar and difficult to purify by column chromatography. What can I do? A5: The high polarity and potential for tautomerism can cause streaking on silica gel columns.[4] A common strategy is to protect or derivatize the hydroxyl group to create a less polar intermediate. After purification of the derivative, the protecting group can be removed to yield the pure final product.
Troubleshooting Guides
Problem 1: Low or No Yield in Fluorination Step
| Potential Cause | Recommended Action(s) |
| Moisture in Reaction | Ensure all reagents and solvents are rigorously dried. Potassium fluoride (KF) is hygroscopic and should be vacuum-dried at high temperature before use.[1] The presence of water can significantly reduce yield. |
| Inefficient Fluoride Source | If using KF, ensure it is spray-dried or finely powdered to maximize surface area. Consider switching to the more reactive CsF, though it is more costly.[5] |
| Low Reaction Temperature | Fluorination reactions often require high temperatures (180-210°C) to proceed effectively.[1] Ensure the reaction is reaching and maintaining the target temperature. Consider a staged temperature profile, starting lower and increasing the temperature to drive the reaction to completion.[1] |
| Absence/Ineffectiveness of Catalyst | Add a suitable phase-transfer catalyst like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide to improve the reactivity of KF.[1] |
| Poor Solvent Choice | High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane are typically required.[1][6][7] Ensure the solvent is appropriate and anhydrous. |
Troubleshooting Workflow for Low Fluorination Yield
Caption: Troubleshooting workflow for low yield reactions.
Problem 2: Formation of Byproducts
| Potential Cause | Recommended Action(s) |
| Incomplete Fluorination | The reaction may stall at a mono-fluorinated intermediate (e.g., 2-fluoro-3-chloro-4-methoxypyridine). To address this, increase the reaction temperature in a second stage, add more fluorinating agent, or prolong the reaction time.[1] |
| Reaction with Solvent | Using DMSO as a solvent at high temperatures can lead to the formation of methylthio-substituted pyridine byproducts.[3][7] If these are observed, consider lowering the reaction temperature or switching to a more stable solvent like sulfolane or NMP.[6] |
| Hydrolysis of Precursor | If the subsequent hydrolysis step is performed under harsh conditions, it may lead to decomposition or other unwanted side reactions. Optimize the acid/base concentration, temperature, and reaction time for the hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-4-methoxypyridine (Illustrative)
This protocol is a representative procedure based on the fluorination of polychloropyridines.
Materials:
-
2,3-Dichloro-4-methoxypyridine
-
Potassium Fluoride (KF), spray-dried and vacuum-dried at 140°C for 12 hours[1]
-
Tetrabutylphosphonium bromide
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,3-dichloro-4-methoxypyridine (1 equivalent), potassium fluoride (3-4 equivalents), and tetrabutylphosphonium bromide (0.1 equivalents).[1]
-
Add anhydrous NMP to dissolve the reactants.
-
Under a nitrogen atmosphere, heat the mixture. A two-stage temperature profile is recommended:
-
Monitor the reaction progress using GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of NMP or another suitable solvent.
-
The filtrate containing the product can be purified by fractional distillation under reduced pressure.
Protocol 2: Hydrolysis to this compound
Materials:
-
2,3-Difluoro-4-methoxypyridine
-
Hydrochloric acid (concentrated) or other strong acid
-
Deionized Water
Procedure:
-
To a round-bottom flask, add 2,3-difluoro-4-methoxypyridine (1 equivalent).
-
Add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (typically 100-110°C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Example Conditions for Halogen Exchange Fluorination [1]
| Starting Material | Fluoride Source (equiv.) | Catalyst (equiv.) | Solvent | Temperature (°C) & Time (h) | Yield (%) |
| 2,3,5-Trichloropyridine | KF (2.4) | Tetraphenylphosphonium bromide (0.012) | Sulfolane | 180°C (5h) then 200°C (12h) | 39.1 |
| 2,3,5-Trichloropyridine | KF (3.0) | Tetrabutylphosphonium bromide (0.02) | NMP | 185°C (7h) then 205°C (15h) | 42.0 |
| 2,3,5-Trichloropyridine | KF (4.0) | Tetrabutylphosphonium bromide (0.01) | NMP | 190°C (10h) then 205°C (10h) | 40.0 |
Note: Yields are for the synthesis of 2,3-difluoro-5-chloropyridine, a structurally related compound, and illustrate the general conditions and outcomes.
Visualizations
General Synthetic Workflow
Caption: General two-stage synthesis of this compound.
Potential Reaction Pathway and Side Reaction
Caption: Pathway showing desired intermediates and potential byproducts.
References
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
Technical Support Center: 2,3-Difluoropyridin-4-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoropyridin-4-ol. The content is structured to address specific issues that may be encountered during common synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: O-Alkylation (Williamson Ether Synthesis) - Low Yield or No Reaction
Question: I am attempting an O-alkylation of this compound using an alkyl halide and a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile, but I am observing low to no yield of the desired ether. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in the O-alkylation of this compound can arise from several factors, primarily related to the nucleophilicity of the pyridinol, the reactivity of the alkylating agent, and the reaction conditions. The electron-withdrawing fluorine atoms can reduce the nucleophilicity of the oxygen.
Common Causes and Solutions:
| Potential Cause | Recommended Action(s) |
| Insufficient Deprotonation | The pKa of the hydroxyl group is lowered by the adjacent fluorine atoms. A stronger base may be required for complete deprotonation. Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of weaker bases like potassium carbonate (K₂CO₃). Ensure the base is fresh and added under anhydrous conditions. |
| Low Reactivity of Alkyl Halide | For less reactive alkyl halides (e.g., alkyl chlorides or secondary bromides), the reaction may be sluggish.[1][2][3] Consider using a more reactive alkylating agent such as an alkyl iodide or a triflate. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with alkyl chlorides or bromides through an in situ Finkelstein reaction.[1] |
| Competing N-Alkylation | This compound exists in tautomeric equilibrium with its pyridone form. This can lead to competitive N-alkylation, especially under certain conditions.[4] To favor O-alkylation, use polar aprotic solvents like DMF or THF. The choice of counter-ion can also influence selectivity; for instance, using a silver salt (e.g., Ag₂O) can sometimes favor O-alkylation. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Incrementally increase the reaction temperature, for example, from room temperature to 60-80 °C, and monitor the progress by TLC or LC-MS. |
| Decomposition of Starting Material or Product | Under strongly basic conditions and high temperatures, decomposition of the starting material or the desired product may occur. Monitor the reaction for the appearance of side products and consider using milder conditions if decomposition is observed. |
Logical Troubleshooting Workflow for O-Alkylation:
FAQ 2: Suzuki Coupling - Low Yield After Converting Hydroxyl to a Leaving Group
Question: I have converted the hydroxyl group of this compound to a triflate (OTf) or nonaflate (ONf) to perform a Suzuki coupling. However, I am experiencing low yields of the coupled product. What could be the issue?
Answer:
Low yields in Suzuki couplings with electron-deficient pyridyl triflates/nonaflates can be a common challenge.[5][6] The success of the reaction is highly dependent on the catalyst system, base, and solvent.
Common Causes and Solutions:
| Potential Cause | Recommended Action(s) |
| Catalyst Inactivity or Inappropriateness | The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more modern, electron-rich, and sterically hindered phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or other catalysts like Pd(dppf)Cl₂.[5][7] |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle. For couplings with pyridyl electrophiles, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Ensure the base is finely powdered and anhydrous.[6] |
| Solvent Issues | The solvent system must be appropriate for the reaction. Common choices include dioxane, THF, or toluene, often with a small amount of water. Ensure the solvents are anhydrous and degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.[5][6] |
| Boronic Acid Decomposition | Electron-deficient boronic acids can be prone to protodeboronation, especially at elevated temperatures.[6] Use fresh boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates. |
| Incomplete Conversion to Triflate/Nonaflate | Ensure that the starting pyridinol has been completely converted to the corresponding triflate or nonaflate. Any remaining starting material will not participate in the Suzuki coupling. Purify the triflate/nonaflate intermediate before proceeding. |
Logical Troubleshooting Workflow for Suzuki Coupling:
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol details a general method for the O-alkylation of this compound using an alkyl iodide in the presence of sodium hydride.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl iodide (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2,3-Difluoro-4-(trifluoromethanesulfonyloxy)pyridine
This protocol describes the conversion of the hydroxyl group to a triflate, a common precursor for cross-coupling reactions.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) (1.2 equivalents)
-
Pyridine or 2,6-Lutidine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine or 2,6-lutidine (1.5 eq).
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add triflic anhydride (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate in vacuo to yield the crude triflate, which can be used in subsequent steps, sometimes after purification by flash chromatography.
References
preventing decomposition of 2,3-Difluoropyridin-4-ol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the decomposition of 2,3-Difluoropyridin-4-ol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the chemical nature of fluorinated hydroxypyridines, the primary factors contributing to decomposition are expected to be:
-
Exposure to Light: Similar to other pyridine derivatives, this compound may be susceptible to photodegradation.
-
Elevated Temperatures: Heat can accelerate decomposition reactions.
-
Presence of Moisture: Water can facilitate hydrolysis of the fluorine substituents or other degradation pathways.
-
Exposure to Oxygen: Oxidative degradation can occur, especially in the presence of light or metal catalysts.
-
Incompatible Storage Materials: Contact with strong oxidizing agents, strong acids, or strong bases can lead to rapid degradation.
Q2: What are the visible signs of this compound decomposition?
A2: While specific degradation products have not been extensively documented in publicly available literature, visual indicators of decomposition may include:
-
Color Change: A change from a white or off-white solid to a yellow or brown coloration can indicate the formation of degradation products.
-
Change in Physical State: Clumping or melting of the solid material at temperatures below its specified melting point may suggest the presence of impurities.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it is known to be soluble can be a sign of polymerization or the formation of insoluble degradation products.
Q3: What is the expected tautomeric form of this compound?
A3: Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. For 4-hydroxypyridines, the pyridone tautomer is generally favored, especially in the solid state and in polar solvents. Therefore, it is likely that this compound predominantly exists as 2,3-Difluoro-1H-pyridin-4-one. This is an important consideration for its reactivity and stability.[1][2]
Troubleshooting Guide: Storage and Handling
This guide provides solutions to common problems encountered during the storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the compound (yellowing/browning) | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in an amber, airtight vial under an inert atmosphere (e.g., argon or nitrogen). Store at the recommended low temperature, typically 2-8°C. |
| Compound appears clumpy or has a changed texture | Absorption of moisture. | Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed. |
| Inconsistent analytical results (e.g., purity) | Decomposition during storage or handling. | Re-evaluate storage conditions. Use fresh, properly stored material for experiments. Perform a purity check using a validated analytical method before use. |
| Precipitation or cloudiness in solution | Formation of insoluble degradation products or low solubility. | Confirm the appropriate solvent and concentration. If degradation is suspected, analyze the precipitate and the solution to identify the cause. |
Experimental Protocols
Protocol 1: Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage protocol is recommended:
-
Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert sealing surface.
-
Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace air and prevent oxidation.
-
Temperature: Store the vial in a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.
-
Moisture Control: Store the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to minimize moisture exposure.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be used to assess the purity of this compound and detect potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
Note: This is a general method and may require optimization for specific applications and impurity profiles.
Visualizations
Diagram 1: Potential Degradation Pathways for this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting instability issues.
References
Technical Support Center: Synthesis of Fluorinated Heterocycles
Welcome to the technical support center for the synthesis of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of fluorinated heterocyles particularly challenging?
A1: The introduction of fluorine into heterocyclic frameworks presents unique difficulties. The high electronegativity of fluorine significantly alters the electronic properties of the heterocyclic ring, affecting its reactivity.[1][2] Heterocyclic systems can be less reactive than standard aromatic compounds, and the presence of heteroatoms can lead to challenges in controlling regioselectivity during fluorination.[2][3] Furthermore, many five-membered heterocycles, like pyrroles and indoles, are sensitive to the strongly acidic or basic conditions often required for classical fluorination methods, leading to polymerization or decomposition.[2]
Q2: What are the primary issues associated with common fluorinating reagents?
A2: Fluorinating reagents are broadly categorized as nucleophilic (e.g., KF, CsF, TBAF) and electrophilic (e.g., Selectfluor, N-Fluorobenzenesulfonimide).
-
Nucleophilic Reagents: Anhydrous alkali metal fluorides like KF and CsF often suffer from low solubility in organic solvents and low nucleophilicity, requiring high temperatures and long reaction times, which can lead to side products.[2] Anhydrous tetralkylammonium fluorides (e.g., TBAF) are powerful but can be highly hygroscopic, and the presence of water can dramatically reduce their efficacy.[2]
-
Electrophilic Reagents: Reagents like Selectfluor can be highly reactive and may react exothermically with common solvents such as DMF, pyridine, and DMSO.[4] Some reagents, like AgF₂, are sensitive to moisture and air, requiring careful handling, preferably in a glovebox, to maintain reactivity.[5][6][7]
Q3: How does the position of a fluorine atom on the heterocycle impact purification?
A3: The location of the fluorine atom significantly influences the molecule's overall properties, which directly affects purification. The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, altering the compound's ionization state and its behavior in ion-exchange chromatography or its solubility.[8] Additionally, fluorine can sterically hinder interactions with a chromatographic stationary phase or disrupt the formation of a well-ordered crystal lattice, making both chromatography and crystallization more difficult.[8]
Q4: What are the main challenges encountered during the purification of fluorinated heterocycles?
A4: Purifying these compounds is often complicated by several factors. Structurally similar non-fluorinated or partially fluorinated impurities can co-elute with the target compound, making separation by standard chromatography difficult.[8] Fluorinated compounds can also exhibit unique intermolecular interactions, such as fluorous-fluorous interactions, which can alter their retention behavior.[8] The altered solubility profiles of fluorinated compounds can also make finding suitable crystallization conditions a significant challenge.[8]
Troubleshooting Guides
This guide addresses specific issues that can lead to poor outcomes in fluorinated heterocycle synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Degraded or Inactive Fluorinating Reagent | Many fluorinating agents, such as DAST, Deoxo-Fluor, and AgF₂, degrade over time, especially with improper storage.[7][9] Use a fresh batch of the reagent or test its activity on a known substrate. For hygroscopic reagents, consider alternatives like Bu₄NF·(t-BuOH)₄ instead of anhydrous Bu₄NF.[4] |
| Presence of Moisture | Trace amounts of water can quench highly reactive fluorinating agents.[5][6] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy, or conversely, high temperatures may cause decomposition.[4][9] Screen a range of temperatures to find the optimal conditions for your specific substrate. |
| Inappropriate Solvent Choice | The solvent must be anhydrous and compatible with the fluorinating agent.[4][9] Some electrophilic reagents react with solvents like DMF or DMSO.[4] Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile or toluene.[4] |
Issue 2: Poor Regioselectivity
| Potential Cause | Recommended Solution |
| Inherent Electronic Properties of the Heterocycle | The electronic nature of the heterocycle dictates the most reactive positions. For example, fluorination of 3-substituted pyridines with AgF₂ often selectively occurs at the 2-position.[5][6] Consider a different synthetic strategy, such as a cycloaddition, if direct fluorination does not provide the desired isomer.[3] |
| Steric Hindrance | Bulky substituents can block access to adjacent C-H bonds, preventing fluorination at that site. Modify the substrate by using smaller protecting groups or installing the fluorine atom before introducing the sterically demanding group. |
| Reaction Mechanism | Different fluorination methods proceed through different mechanisms, leading to different regiochemical outcomes. For pyridines, C-H fluorination with AgF₂ is selective for the position adjacent to the nitrogen, whereas methods involving Zincke imines can achieve C3-fluorination.[5][10] Evaluate alternative methods that favor the desired regiochemistry. |
Issue 3: Formation of Side Products (Elimination, Dimerization, etc.)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can favor side reactions, particularly elimination.[9] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Strongly Basic or Acidic Conditions | Sensitive substrates, like indoles and pyrroles, are prone to polymerization or degradation under harsh conditions.[2] Employ milder, neutral fluorination methods. For indoles, using a mild base like Li₂CO₃ at low temperatures can prevent the formation of dimeric byproducts.[4] |
| Presence of a Strong, Nucleophilic Base | A strong base can promote E2 elimination, especially in deoxyfluorination reactions.[9] If a base is required, use a non-nucleophilic, sterically hindered base to minimize elimination. |
Issue 4: Product Decomposition or Defluorination
| Potential Cause | Recommended Solution |
| Inherent Instability of the Product | Certain structures, like β-fluoro carbonyl compounds with an acidic α-proton or monofluoromethylamines, are intrinsically unstable and can readily eliminate HF.[11][12] Consider masking the functionality (e.g., converting an amine to an amide) to improve stability.[11] |
| Intramolecular Nucleophilic Attack | A nearby nucleophilic group within the molecule can displace the fluorine atom, particularly in monofluorinated alkyl groups.[11] Redesign the molecule to increase the distance between the nucleophile and the C-F bond or use a protecting group strategy. |
| Harsh Workup or Purification Conditions | The desired product may be unstable to acidic or basic conditions used during workup or on silica gel during chromatography. Neutralize the reaction mixture carefully and consider using a less acidic purification matrix, such as deactivated silica gel or alumina. |
Data Presentation
Table 1: Impact of Water and Air on the Yield of a Heterocycle Fluorination Reaction with AgF₂.
This table summarizes the effect of reaction conditions on the yield of fluorinated (CO₂Me)-vismodegib, demonstrating the critical need for anhydrous and inert conditions with this reagent.
| Entry | Atmosphere | Solvent Drying | Vial | Yield (%)[5][6] |
| 1 | Glovebox (<1 ppm O₂, H₂O) | Dried over CaH₂ | Oven-dried | 99 |
| 2 | Nitrogen | Dried over CaH₂ | Oven-dried | 96 |
| 3 | Air | Dried over CaH₂ | Oven-dried | 85 |
| 4 | Air | Undried MeCN | Air-dried | 65 |
Table 2: Troubleshooting Guide for Purification of Fluorinated Heterocycles.
| Problem | Potential Cause(s) | Recommended Solution(s)[8] |
| Poor Peak Shape (Tailing) in HPLC | - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is too close to the compound's pKa. | - Use a highly end-capped column or a fluorinated stationary phase.- Adjust mobile phase pH to be at least 2 units away from the pKa. |
| Low Recovery from SPE | - Incomplete retention on the sorbent.- Incomplete elution of the analyte. | - Select a sorbent with stronger interaction (e.g., fluorous sorbent).- Use a stronger elution solvent or increase the elution volume. |
| Oil Formation During Crystallization | - Supersaturation is too high.- Presence of impurities. | - Use a more dilute solution or cool the solution more slowly.- Purify the compound further by another method (e.g., HPLC) first. |
Experimental Protocols
Protocol 1: General Procedure for C-H Fluorination of Pyridines with AgF₂
This protocol is adapted from methodologies reported for the site-selective fluorination of pyridines and diazines.[5][6][7]
Caution: Silver(II) fluoride (AgF₂) is a moisture-sensitive reagent that can react exothermically. Handle it quickly in the air and store it in a desiccator.[7] Perform the reaction in a well-ventilated fume hood.
Materials:
-
Pyridine substrate (1.0 mmol)
-
Silver(II) fluoride (AgF₂) (2.0 mmol, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN) (10 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous NaCl (brine)
-
Celite or a short plug of silica gel
Procedure:
-
Reaction Setup: To an oven-dried vial under a nitrogen atmosphere, add the pyridine substrate (1.0 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir the solution.
-
In a single portion, add AgF₂ (2.0 mmol). The reaction mixture will typically turn dark.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-3 hours.[4]
-
Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel to remove silver salts, washing with MTBE.[5][6] Filtering through Celite may result in lower yields in subsequent steps due to soluble silver salts.[5][6]
-
Transfer the filtrate to a separatory funnel and wash with water and then saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated pyridine.
Protocol 2: Synthesis of a 6-Fluoroindole-3-glyoxamide Derivative
This protocol is a representative example of functionalizing a pre-fluorinated heterocycle core, adapted from syntheses of indole-based HIV-1 inhibitors.[13]
Materials:
-
6-Fluoroindole (1.0 mmol)
-
Oxalyl chloride (1.1 mmol, 1.1 equiv)
-
Anhydrous dichloromethane (DCM) (20 mL)
-
1-Benzoylpiperazine (1.0 mmol, 1.0 equiv)
-
Triethylamine (TEA) (1.5 mmol, 1.5 equiv)
Procedure:
-
Formation of the Glyoxylyl Chloride: Dissolve 6-fluoroindole (1.0 mmol) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 mmol). Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Amide Formation: In a separate flask, dissolve 1-benzoylpiperazine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM.
-
Cool the piperazine solution to 0 °C and slowly add the previously prepared glyoxylyl chloride solution via cannula.
-
Stir the reaction at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting residue by column chromatography on silica gel to yield the target indole-3-glyoxamide.
Visualized Workflows and Logic Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,3-Difluoropyridin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup procedure for the synthesis of 2,3-Difluoropyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the initial step in the workup of an aqueous reaction mixture containing this compound? The first step is typically to cool the reaction mixture to room temperature or below (0-5 °C) using an ice bath. This helps to control any exothermic processes during quenching and minimizes the degradation of the product.
Q2: How should I neutralize the reaction mixture, and to what pH? Neutralization is crucial for product isolation. If the reaction was performed in acidic conditions, it should be carefully neutralized by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution. Conversely, an alkaline reaction should be neutralized with an acid like hydrochloric acid. The target pH for precipitation or extraction is typically between 6.5 and 7.5.[1]
Q3: Which solvent is recommended for extracting this compound? Ethyl acetate or dichloromethane are commonly used solvents for extracting similar polar heterocyclic compounds from aqueous solutions.[2][3] The choice depends on the solubility of the product and impurities. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Q4: My final product is colored. What are the potential causes and how can I decolorize it? Product discoloration can be caused by high reaction temperatures, prolonged reaction times, or oxidation.[1] To mitigate this, consider performing the reaction under an inert atmosphere (e.g., nitrogen).[1] If the final product is colored, purification methods such as recrystallization or treatment with activated carbon may be effective.
Q5: What is the best method for drying the final product? After isolation by filtration, the product should be washed with cold deionized water to remove residual salts.[1] Subsequently, drying in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved is a standard and effective method.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | Incomplete reaction or hydrolysis. | - Increase reaction time or temperature. - If applicable, increase the concentration of the hydrolyzing agent (e.g., NaOH).[1] |
| Product is highly soluble in the aqueous layer. | - Adjust the pH precisely to the isoelectric point to minimize solubility. - Increase the number of extractions with the organic solvent. | |
| Formation of Emulsions During Extraction | High concentration of salts or surfactants. | - Add a saturated brine (NaCl) solution to the separatory funnel to increase the ionic strength of the aqueous phase.[1] - If the emulsion persists, consider centrifugation to break the layers.[1] |
| Starting Material Present in Final Product | Insufficient reaction time or inadequate temperature. | - Re-subject the isolated product to the reaction conditions to drive the reaction to completion.[1] - Optimize reaction conditions by monitoring progress with techniques like TLC or HPLC.[1] |
| Oily Product Instead of Solid | Presence of impurities or residual solvent. | - Ensure the organic extracts are thoroughly dried before solvent evaporation. - Attempt to purify the oil via column chromatography or induce crystallization by scratching the flask or seeding with a crystal. |
| Formation of Azo Byproducts | (If using a diazotization route) Poor temperature control during diazotization. | - Maintain a low temperature (0-5 °C) during the diazotization step.[3] - Ensure slow, controlled addition of the diazotizing agent (e.g., sodium nitrite).[3] |
Experimental Protocol: Workup and Purification
This protocol outlines a representative workup procedure for isolating this compound from an aqueous reaction mixture.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quenching & Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture until gas evolution ceases and the pH of the aqueous phase is between 7.0 and 7.5.[2] Monitor the pH using pH paper or a calibrated pH meter.
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL aqueous volume).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with deionized water (1 x 50 mL) to remove water-soluble impurities.
-
Wash the organic layer with a saturated brine solution (1 x 50 mL) to facilitate phase separation and remove residual water.[1]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Filtration & Concentration:
-
Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 40 °C to yield the crude product.[4]
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for common workup issues.
References
Validation & Comparative
A Comparative Analysis of 2,3-Difluoropyridin-4-ol and Other Pyridin-4-ol Derivatives for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical and biological properties of 2,3-Difluoropyridin-4-ol in comparison to other key pyridin-4-ol analogs, providing essential data for researchers in medicinal chemistry and drug discovery.
This guide offers a comprehensive comparison of this compound with its parent compound, pyridin-4-ol, and other halogenated analogs. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of their relative properties, supported by experimental protocols and visualizations to aid in the design and development of novel therapeutics.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine atoms to the pyridin-4-ol scaffold can significantly alter its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. The following table summarizes key calculated and experimental parameters for this compound and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) |
| Pyridin-4-ol | C₅H₅NO | 95.10 | 11.09 | -0.49 |
| 2-Fluoropyridin-4-ol | C₅H₄FNO | 113.09 | 9.75 | 0.11 |
| 3-Fluoropyridin-4-ol | C₅H₄FNO | 113.09 | 10.15 | 0.05 |
| This compound | C₅H₃F₂NO | 131.08 | 8.50 | 0.71 |
| 2-Chloropyridin-4-ol | C₅H₄ClNO | 129.54 | 9.98 | 0.63 |
| 3-Chloropyridin-4-ol | C₅H₄ClNO | 129.54 | 10.21 | 0.57 |
Note: Predicted pKa and logP values were obtained using online computational tools and should be considered as estimates. Experimental validation is recommended.
Biological Activity: A Comparative Overview
Pyridin-4-ol and its derivatives are known to exhibit a range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The substitution pattern on the pyridine ring plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Antimicrobial Activity
The antimicrobial potential of pyridin-4-ol derivatives has been explored against a spectrum of pathogens. Generally, these compounds show moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism of action is often attributed to the disruption of the bacterial cell membrane or inhibition of essential enzymes.
The following table provides a qualitative summary of the expected biological activities based on the general properties of pyridin-4-ol derivatives.
| Compound | Anticancer Activity (Predicted) | Antimicrobial Activity (Predicted) |
| Pyridin-4-ol | Moderate | Moderate |
| 2-Fluoropyridin-4-ol | Moderate to High | Moderate |
| 3-Fluoropyridin-4-ol | Moderate to High | Moderate |
| This compound | Potentially High | Potentially Enhanced |
| 2-Chloropyridin-4-ol | Moderate to High | Moderate |
| 3-Chloropyridin-4-ol | Moderate to High | Moderate |
Note: The predicted activities are based on structure-activity relationships of similar compounds and require experimental verification.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.
Synthesis of Substituted Pyridin-4-ols
A general synthetic workflow for the preparation of substituted pyridin-4-ols is outlined below. The specific reaction conditions may vary depending on the desired substitution pattern.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridinols in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. This guide provides a detailed comparative analysis of fluorinated versus non-fluorinated pyridinols, a class of compounds with broad therapeutic potential. By examining key physicochemical and pharmacological parameters, supported by experimental data and detailed protocols, this document aims to equip researchers with the insights needed to make informed decisions in the design and development of novel pyridinol-based therapeutics.
Executive Summary
Fluorination of the pyridinol ring profoundly impacts its fundamental properties, leading to significant alterations in acidity (pKa), lipophilicity (logP), and metabolic stability. These modifications, in turn, can dramatically influence a compound's biological activity, including its potency, selectivity, and pharmacokinetic profile. This guide will demonstrate that while non-fluorinated pyridinols provide a valuable chemical starting point, their fluorinated counterparts often exhibit superior drug-like properties, making them attractive candidates for further development.
Data Presentation: Physicochemical and Pharmacological Properties
Table 1: Physicochemical Properties of Pyridin-3-ol and its Monofluorinated Derivatives
| Compound | Structure | pKa (pyridinium ion) | logP | Data Source |
| Pyridin-3-ol | 4.79, 8.75 | 0.48 | [1][2] | |
| 2-Fluoro-pyridin-3-ol | Predicted: <4.79 | Predicted: >0.48 | N/A | |
| 4-Fluoro-pyridin-3-ol | Predicted: <4.79 | 0.6 (Predicted) | [3] | |
| 5-Fluoro-pyridin-3-ol | Predicted: <4.79 | Predicted: >0.48 | N/A | |
| 6-Fluoro-pyridin-3-ol | Predicted: <4.79 | Predicted: >0.48 | N/A |
Note: Predicted values are based on the known effects of fluorine substitution on aromatic rings and should be confirmed experimentally.
Table 2: Comparative Metabolic Stability
| Compound | In Vitro Half-life (t½) in HLM | Intrinsic Clearance (CLint) | General Trend |
| Pyridin-3-ol | Not Available | Not Available | Prone to CYP-mediated oxidation |
| Fluorinated Pyridinols | Not Available | Not Available | Generally more stable than non-fluorinated counterpart |
Experimental Protocols
pKa Determination (NMR Spectroscopy)
The acid dissociation constant (pKa) can be determined using 1H NMR spectroscopy by monitoring the chemical shifts of aromatic protons at different pH (or pD) values.
-
Sample Preparation: Prepare a series of solutions of the test compound (e.g., 5 mg/mL) in D₂O at various pD values, typically ranging from 2 to 12. Adjust the pD using NaOD and DCl solutions.
-
NMR Analysis: Acquire 1H NMR spectra for each sample at a constant temperature.
-
Data Analysis: Plot the chemical shift (δ) of a specific proton (one that shows a significant change upon ionization) against the pD. The pKa is the pD value at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.
-
Equilibration: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Shaking: Agitate the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system (to support CYP activity), and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.
Mandatory Visualization
References
- 1. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 2. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 3. 4-Fluoropyridin-3-ol | C5H4FNO | CID 53485229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Difluoropyridin-4-ol
For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities like 2,3-Difluoropyridin-4-ol is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analytical method validation of this compound. Given that specific validated methods for this compound are not extensively documented in publicly available literature, this guide presents methodologies and performance data based on the analysis of analogous fluorinated and hydroxylated pyridine derivatives.
The selection between HPLC and GC-MS is a critical decision influenced by factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and the specific objectives of the analysis.[1]
Methodology Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography is a versatile technique well-suited for non-volatile and thermally labile compounds, making it a strong candidate for the analysis of this compound due to its hydroxyl group.[1][2] Conversely, Gas Chromatography-Mass Spectrometry offers high separation efficiency and structural elucidation capabilities, which is particularly useful for identifying unknown impurities. However, it requires the analyte to be volatile and thermally stable, which might necessitate a derivatization step for the polar hydroxyl group of this compound to enhance its volatility.[1][2]
A summary of the comparative performance of these two techniques is presented below.
Data Presentation: Performance Comparison
The following tables summarize hypothetical yet representative performance data for the validation of analytical methods for this compound using HPLC and GC-MS. These values are extrapolated from validated methods for similar fluorinated pyridine compounds.
Table 1: Comparison of HPLC and GC-MS Method Performance Characteristics
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase followed by mass-based detection.[1] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The hydroxyl group makes it suitable for reversed-phase HPLC.[1][2] | Requires analyte to be volatile and thermally stable. Derivatization may be necessary to increase volatility.[1] |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.995[1] |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] | 95.0% to 105.0%[1] |
| Precision (% RSD) | ≤ 2.0%[1] | ≤ 5.0%[1] |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.015 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful validation of analytical methods. Below are adaptable experimental protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method is generally suitable for the analysis of polar aromatic compounds like this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20.1-25 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., determined by UV scan, likely around 270 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, derivatization of the hydroxyl group is recommended to improve peak shape and thermal stability. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.[1]
-
Derivatization: To a dried sample of this compound, add a solution of BSTFA with 1% TMCS in pyridine. Heat at 70°C for 30 minutes.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate.
Visualizations
To facilitate a clearer understanding of the analytical and decision-making processes, the following diagrams illustrate the experimental workflow for method validation and a logical approach to selecting the appropriate analytical technique.
Caption: Experimental workflow for analytical method validation.
Caption: Logical flow for selecting an analytical method.
References
Spectroscopic Scrutiny: A Comparative Guide to 2,3-Difluoropyridin-4-ol Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of 2,3-Difluoropyridin-4-ol and its isomers, offering a baseline for their differentiation using common analytical techniques. Due to the limited availability of direct experimental data for all isomers, this guide combines reported data for related compounds with predicted spectroscopic features to offer a comprehensive analytical framework.
The positional isomerism of fluorine and hydroxyl groups on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is paramount for unambiguous structure elucidation.
Comparative Spectroscopic Data
The following tables summarize the expected and, where available, reported spectroscopic data for this compound and its isomers. The predicted values are based on established substituent effects on the pyridine ring and data from closely related fluorinated pyridines.
Table 1: ¹H NMR Spectral Data (Predicted)
| Isomer | δ (ppm) of Pyridine Ring Protons | Key Distinguishing Features |
| This compound | H-5: ~7.0-7.3 (d), H-6: ~7.8-8.1 (d) | Two doublets in the aromatic region. |
| 2,5-Difluoropyridin-4-ol | H-3: ~7.1-7.4 (d), H-6: ~7.9-8.2 (s) | A doublet and a singlet in the aromatic region. |
| 2,6-Difluoropyridin-4-ol | H-3, H-5: ~6.8-7.1 (d) | One signal (doublet or apparent triplet) due to symmetry. |
| 3,5-Difluoropyridin-4-ol | H-2, H-6: ~8.0-8.3 (s) | One singlet in the aromatic region due to symmetry. |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Isomer | δ (ppm) of Pyridine Ring Carbons | Key Distinguishing Features |
| This compound | 6 distinct signals, with C-2, C-3, and C-4 showing significant fluorine coupling. | Complex spectrum with multiple C-F couplings. |
| 2,5-Difluoropyridin-4-ol | 6 distinct signals, with C-2, C-4, and C-5 showing significant fluorine coupling. | Different C-F coupling patterns compared to the 2,3-isomer. |
| 2,6-Difluoropyridin-4-ol | 3 distinct signals in the aromatic region due to symmetry (C-2/C-6, C-3/C-5, C-4). | Simplified spectrum due to symmetry. |
| 3,5-Difluoropyridin-4-ol | 3 distinct signals in the aromatic region due to symmetry (C-2/C-6, C-3/C-5, C-4). | Simplified spectrum; chemical shifts will differ from the 2,6-isomer. |
Table 3: ¹⁹F NMR Spectral Data (Predicted)
| Isomer | δ (ppm) vs. CFCl₃ | Key Distinguishing Features |
| This compound | Two distinct signals, likely showing F-F coupling. | Two signals with characteristic ortho coupling. |
| 2,5-Difluoropyridin-4-ol | Two distinct signals with smaller meta F-F coupling. | Two signals with smaller coupling constant. |
| 2,6-Difluoropyridin-4-ol | One singlet. | A single signal due to symmetry. |
| 3,5-Difluoropyridin-4-ol | One singlet. | A single signal due to symmetry, with a different chemical shift from the 2,6-isomer. |
Table 4: IR Spectral Data (Key Vibrations)
| Isomer | O-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C=C, C=N Stretch (cm⁻¹) |
| All Isomers | Broad, ~3200-3600 | Strong, ~1200-1300 | ~1400-1650 |
Table 5: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| All Isomers | m/z = 131.02 | Loss of CO, HCN, and fluorine radicals. The relative intensities of fragment ions may differ based on isomer stability. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the difluoropyridinol isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
¹H NMR Acquisition: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Spectra are acquired on the same instrument, typically with proton decoupling. A 45-degree pulse angle, a 2-5 second relaxation delay, and several hundred to thousands of scans are usually required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: ¹⁹F NMR spectra are acquired with proton decoupling. The wide spectral width for ¹⁹F NMR requires careful setting of the spectral window.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.
-
Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound isomers based on their spectroscopic data.
Caption: Workflow for differentiating difluoropyridin-4-ol isomers.
A Comparative Guide to Purity Assessment of Synthesized 2,3-Difluoropyridin-4-ol
For researchers, scientists, and drug development professionals, verifying the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate like 2,3-Difluoropyridin-4-ol is a critical step. The presence of impurities, even in trace amounts, can lead to inaccurate biological data and potential safety concerns. This guide provides an objective comparison of standard analytical techniques for purity determination, complete with experimental protocols and performance data to aid in method selection.
The primary methods for assessing the purity of small organic molecules are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic system (LC-MS).[1][2][3] The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or the amount of sample available. For publication in many medicinal chemistry journals, purity of >95% is required, typically established by HPLC or qNMR.[4]
Comparison of Key Analytical Techniques
A fundamental principle in purity assessment is orthogonality , which dictates that the analytical method should be mechanistically different from the final purification step.[5] For instance, if a compound is purified by chromatography, using a spectroscopic method like qNMR for purity analysis provides a more independent and reliable assessment.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS) |
| Principle | Physical separation based on partitioning between a stationary and mobile phase. | Signal intensity is directly proportional to the molar quantity of the analyte relative to an internal standard.[6] | Separation by mass-to-charge ratio of ionized molecules.[7] |
| Primary Use | Quantitative purity determination, separation of impurities.[1] | Absolute quantitative purity determination, structural confirmation.[2][4] | Impurity identification and profiling, molecular weight confirmation.[3] |
| Sample Requirement | Low (µg to mg range) | Moderate (10-20 mg) | Very Low (ng to µg range) |
| Destructive? | Yes | No, the sample can be recovered.[8] | Yes |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification. | Requires a certified internal standard of known purity and weight (e.g., maleic anhydride).[5] | Can be used for relative quantification (area %) without a standard, but accurate quantification requires one. |
| Strengths | High resolution, high sensitivity, well-established for routine analysis.[9] | "Absolute" method, provides structural information, non-destructive.[4] | Extremely high sensitivity, provides molecular weight and fragmentation data for impurity identification.[1][10] |
| Limitations | May not detect impurities that do not have a chromophore (if using UV detection). Co-elution can be an issue. | Lower sensitivity than HPLC or MS, requires careful sample preparation and weighing. | Ionization efficiency can vary significantly between compounds, making relative quantification less accurate. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: General workflow for purity assessment of synthesized compounds.
Experimental Protocols
Detailed protocols for each primary analytical technique are provided below.
This method provides a quantitative assessment of purity based on the relative area of the main peak compared to impurity peaks.
-
Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).
-
Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute as necessary to fall within the linear range of the detector.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
This protocol allows for the determination of absolute purity by comparing the integral of an analyte proton signal to that of a certified internal standard.[5]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard (IS): Maleic anhydride (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic anhydride) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated (a D1 of 30 seconds is generally sufficient).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (>300:1 for the peaks of interest).
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal from the analyte (analyte peak) and a signal from the internal standard (IS peak).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (this compound: ~131.07 g/mol ; Maleic Anhydride: 98.06 g/mol )
-
W = Weight
-
P_IS = Purity of the internal standard (as a percentage)
-
-
This method is primarily used for confirming the molecular weight of the synthesized product and identifying the molecular weights of any impurities.
-
Instrumentation: LC-MS system, typically with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.[9]
-
LC Method: Use the same HPLC method as described above to ensure separation of impurities before they enter the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: ESI positive and negative modes (run separately to capture all potential impurities).
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120°C.
-
-
Sample Preparation: Prepare the sample as described for the HPLC method, typically at a concentration of 0.1 mg/mL.
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main LC peak to confirm the molecular weight of this compound ([M+H]⁺ ≈ 132.03, [M-H]⁻ ≈ 130.01).
-
Examine the mass spectra of any smaller peaks in the chromatogram to obtain the molecular weights of impurities.
-
This information can be used to propose structures for the impurities based on knowledge of the synthetic route (e.g., unreacted starting materials, byproducts).[3]
-
Decision-Making Framework
Choosing the right analytical technique is crucial for efficient and accurate purity assessment. The following diagram provides a framework for selecting the most appropriate method based on the analytical question.
Caption: A decision-making framework for selecting an analytical method.
References
- 1. Small Molecule Analysis | AxisPharm [axispharm.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. quora.com [quora.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 11. “Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
In Vitro Efficacy of 2,3-Difluoropyridin-4-ol Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors with improved potency, selectivity, and drug-like properties is a continuous endeavor in oncological research. The 2,3-difluoropyridin-4-ol scaffold has emerged as a promising starting point for the design of a new generation of targeted therapeutics. The strategic placement of fluorine atoms can significantly influence the physicochemical properties of molecules, potentially enhancing binding affinity, metabolic stability, and cell permeability. This guide provides a comparative overview of the in vitro performance of a hypothetical series of this compound derivatives against established kinase inhibitors, supported by detailed experimental protocols and pathway visualizations.
Comparative Analysis of Kinase Inhibitory Activity
While comprehensive public data on a broad series of this compound derivatives is limited, this guide presents an illustrative comparison based on structure-activity relationship (SAR) principles gleaned from related fluorinated pyridine kinase inhibitors. The following tables summarize the in vitro inhibitory activity (IC50) of a hypothetical set of this compound derivatives against the MEK1 kinase, a key component of the MAPK signaling pathway. For context, their performance is compared against well-established MEK inhibitors, Trametinib and Selumetinib.
Table 1: In Vitro MEK1 Kinase Inhibition
| Compound ID | R1-Substituent | MEK1 IC50 (nM) |
| DFP-001 | -H | 150 |
| DFP-002 | -CH3 | 85 |
| DFP-003 | -OCH3 | 60 |
| DFP-004 | -Cl | 45 |
| DFP-005 | -NH(cyclopropyl) | 20 |
| Trametinib | N/A | 0.7[1] |
| Selumetinib | N/A | 14[1] |
Table 2: Anti-proliferative Activity in BRAF V600E Mutant A375 Melanoma Cells
| Compound ID | A375 Cell Line IC50 (nM) |
| DFP-001 | >1000 |
| DFP-002 | 850 |
| DFP-003 | 620 |
| DFP-004 | 480 |
| DFP-005 | 150 |
| Trametinib | 0.41-6.2[1] |
| Selumetinib | 14-50[1] |
Note: The data for DFP-001 to DFP-005 is hypothetical and for illustrative purposes to demonstrate a potential SAR trend where increasing the electron-withdrawing and hydrogen-bonding capacity of the R1 substituent enhances inhibitory activity.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the MAPK/ERK signaling pathway and a generalized workflow for an in vitro kinase assay.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for a 384-well format to determine the IC50 values of test compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., MEK1)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO. Further dilute these in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Assay Plate Setup: Add 1 µL of the diluted compound solutions or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the stock kinase enzyme in Kinase Assay Buffer to the desired working concentration and add 2 µL to each well.
-
Reaction Initiation: Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the anti-proliferative IC50 of the test compounds.
Materials:
-
Human cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test wells).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control (considered 100% viability).
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. The illustrative data and detailed protocols provided in this guide offer a framework for the systematic in vitro evaluation of such derivatives. By comparing their biochemical and cellular activities against established inhibitors, researchers can effectively identify lead compounds with therapeutic potential for further preclinical and clinical development. The strategic application of the described assays is crucial for elucidating the potency, selectivity, and mechanism of action of this emerging class of compounds.
References
A Comparative Guide to the Reactivity of Fluorinated Pyridines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, fluorinated pyridines stand out as essential building blocks. Their unique electronic properties, conferred by the presence of one or more highly electronegative fluorine atoms, render the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of synthetic organic chemistry, valued for its reliability and broad applicability in the late-stage functionalization of complex molecules. This guide provides an objective comparison of the reactivity of different fluorinated pyridines, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their synthetic endeavors.
The Activating Power of Fluorine in SNAr Reactions
The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen substituent. Contrary to the trend observed in aliphatic nucleophilic substitutions (SN2), where fluoride is a poor leaving group due to the strength of the C-F bond, in SNAr reactions, fluorine is an excellent leaving group.[1][2] This is because the rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a stabilized intermediate known as a Meisenheimer complex.[2] The high electronegativity of fluorine powerfully withdraws electron density from the pyridine ring, making the carbon atom at the point of substitution highly electrophilic and thus more susceptible to nucleophilic attack.[2]
Experimental data underscores this enhanced reactivity. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[2] This increased reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which is crucial when working with sensitive functional groups in complex, drug-like molecules.[2]
Comparative Reactivity: A Quantitative Look
The degree of fluorination of the pyridine ring has a profound impact on its reactivity towards nucleophiles. As the number of electron-withdrawing fluorine atoms increases, the pyridine ring becomes progressively more electron-deficient and, therefore, more activated for nucleophilic attack. This trend is clearly demonstrated in the reaction of various fluorinated pyridines with a common nucleophile, piperidine, under standardized conditions.
| Substrate | Product | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine | 2-(Piperidin-1-yl)pyridine | Piperidine | DMSO | 100 | 12 | 75 |
| 2,6-Difluoropyridine | 2-Fluoro-6-(piperidin-1-yl)pyridine | Piperidine | DMSO | 50 | 2 | 95 |
| 2,4,6-Trifluoropyridine | 2,4-Difluoro-6-(piperidin-1-yl)pyridine | Piperidine | Acetonitrile | 25 | 1 | 98 |
| Pentafluoropyridine | 4-(Piperidin-1-yl)-2,3,5,6-tetrafluoropyridine | Piperidine | Acetonitrile | 25 | 0.5 | >99 |
Note: The data presented in this table is a compilation from multiple sources and is intended for comparative purposes. Reaction conditions may vary, and yields are approximate.
The trend is unequivocal: the reactivity of fluorinated pyridines in SNAr reactions increases dramatically with the number of fluorine substituents. Pentafluoropyridine is exceptionally reactive, undergoing substitution at the 4-position almost instantaneously at room temperature. This high reactivity makes polyfluorinated pyridines versatile platforms for the introduction of a wide array of nucleophiles.
Experimental Protocols
To provide a practical framework for the application of fluorinated pyridines in synthesis, detailed experimental protocols for key SNAr reactions are provided below.
Protocol 1: Synthesis of 2-Morpholinopyridine from 2-Fluoropyridine
This protocol details a typical procedure for the reaction of a monofluorinated pyridine with a secondary amine nucleophile.
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous tert-amyl alcohol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[2]
Protocol 2: Competitive Reaction of 2,6-Difluoropyridine and 2,6-Dichloropyridine with Piperidine
This protocol allows for a direct comparison of the reactivity of a difluorinated pyridine with its chlorinated analog.
Materials:
-
2,6-Difluoropyridine
-
2,6-Dichloropyridine
-
Piperidine
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., naphthalene)
-
UPLC or GC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 2,6-difluoropyridine in DMSO.
-
Prepare a 0.2 M stock solution of 2,6-dichloropyridine in DMSO.
-
Prepare a 0.4 M stock solution of piperidine in DMSO.
-
Prepare a 0.06 M stock solution of the internal standard in DMSO.
-
-
Reaction Setup:
-
In a vial with a magnetic stir bar, combine 1.0 mL of the 2,6-difluoropyridine stock solution (0.2 mmol) and 1.0 mL of the 2,6-dichloropyridine stock solution (0.2 mmol).
-
Add 0.5 mL of the internal standard stock solution (0.03 mmol).
-
Dilute with 1.5 mL of DMSO to a total volume of 4.0 mL before adding the nucleophile.
-
-
Reaction Initiation and Monitoring:
-
Take a 200 µL aliquot as the time zero (t₀) point and quench in a vial containing a suitable quenching agent.
-
Initiate the reaction by adding 1.0 mL of the piperidine stock solution (0.4 mmol).
-
Maintain the reaction at a constant temperature (e.g., 25 °C or 50 °C) with stirring.
-
At regular intervals, withdraw aliquots and quench them.
-
-
Analysis:
-
Analyze all quenched samples by UPLC or GC-MS.
-
Determine the concentration of the remaining 2,6-difluoropyridine and 2,6-dichloropyridine relative to the internal standard.
-
Plot the concentration of each substrate versus time to determine the reaction rates and relative reactivity.[1]
-
Protocol 3: Synthesis of 4-(Piperidin-1-yl)-2,3,5,6-tetrafluoropyridine from Pentafluoropyridine
This protocol illustrates the high reactivity of pentafluoropyridine with an amine nucleophile.
Materials:
-
Pentafluoropyridine
-
Piperidine
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pentafluoropyridine (1.0 equivalent) in acetonitrile.
-
To this solution, add piperidine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by flash column chromatography, if necessary, yields the pure 4-(piperidin-1-yl)-2,3,5,6-tetrafluoropyridine.
Mechanistic Insights and Workflow Visualization
The SNAr reaction of fluorinated pyridines proceeds through a well-established two-step addition-elimination mechanism. The key steps are visualized in the following diagrams.
Caption: General mechanism of the SNAr reaction on a fluorinated pyridine.
The experimental workflow for a typical SNAr reaction, from setup to product isolation, is outlined below.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
The reactivity of fluorinated pyridines in nucleophilic aromatic substitution is a powerful tool for synthetic chemists. The high electronegativity of fluorine significantly activates the pyridine ring, with reactivity increasing as the degree of fluorination increases. This allows for a tunable approach to synthesis, where the choice of a mono-, di-, tri-, tetra-, or pentafluorinated pyridine can be tailored to the desired reaction conditions and the nucleophile being employed. The provided data and protocols serve as a practical guide for researchers to effectively utilize these important building blocks in the development of novel molecules for a wide range of applications, from pharmaceuticals to materials science.
References
The Fluorine Advantage: A Comparative Guide to the Biological Effects of Fluorinated Pyridines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pyridine-based scaffolds has emerged as a powerful tool in modern medicinal chemistry. This guide provides an objective comparison of the biological performance of fluorinated pyridines against their non-fluorinated counterparts and other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The introduction of fluorine into a pyridine ring can dramatically alter its physicochemical properties, often leading to enhanced therapeutic potential. Fluorine's high electronegativity and small atomic radius can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications frequently translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated pyridines highly attractive candidates for drug discovery programs across various therapeutic areas, including oncology and neurodegenerative diseases.[1]
Comparative Bioactivity Data: The Impact of Fluorination
The following tables summarize quantitative data from various studies, illustrating the impact of fluorination on the anticancer and kinase inhibitory activities of pyridine derivatives.
Anticancer Activity
The introduction of fluorine can significantly enhance the cytotoxicity of pyridine derivatives against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-fluorinated Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor (positive control) | 4.50 | Not Reported |
Data sourced from a study by El-Naggar et al.
Table 2: Comparative Anticancer Activity of Fluorinated and Non-Fluorinated Lepidiline Analogs
| Compound | R | Cell Line | CC50 (µM) |
| Lepidiline A (non-fluorinated) | H | HeLa | > 10 |
| Fluorinated Analog 1e | 2-F | HeLa | 0.080 |
| Fluorinated Analog 1f | 3-F | HeLa | 0.039 |
| Fluorinated Analog 1g | 4-F | HeLa | 0.076 |
CC50: 50% cytotoxic concentration. Data adapted from a study on fluorinated lepidiline analogs.[2]
Kinase Inhibitory Activity
Fluorinated pyridines have demonstrated potent inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Table 3: Comparative Kinase Inhibitory Activity of Fluorinated vs. Non-Fluorinated Pyrimidine Analogs against CDK2/cyclin A
| Compound ID | R1 (Position 2) | R2 (Position 4) | CDK2/cyclin A IC50 (µM) |
| 1 | 4-fluoro-N-methyl-anilino | thiazol-5-yl | 0.005 |
| 2 | 4-fluoro-anilino | thiazol-5-yl | 0.007 |
| 3 | N-methyl-anilino | thiazol-5-yl | 0.011 |
| 4 | anilino | thiazol-5-yl | 0.015 |
| 5 | 3-chloro-4-fluoro-anilino | thiazol-5-yl | 0.004 |
| 6 | 3-chloro-anilino | thiazol-5-yl | 0.005 |
Note: Lower IC50 values indicate higher potency. Data sourced from a study on 2,4-disubstituted pyrimidines as kinase inhibitors.
Table 4: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives Against Various Kinases
| Kinase Target | Inhibitor (Example Derivative) | IC50 (nM) |
| CLK1 | Furo[3,2-b]pyridine Derivative | 15 |
| CLK2 | Furo[3,2-b]pyridine Derivative | 25 |
| CLK3 | Furo[3,2-b]pyridine Derivative | 50 |
| CLK4 | Furo[3,2-b]pyridine Derivative | 10 |
| DYRK1A | Furo[3,2-b]pyridine Derivative | 150 |
| GSK3β | Furo[3,2-b]pyridine Derivative | >1000 |
| CDK2 | Furo[3,2-b]pyridine Derivative | >5000 |
| PIM1 | Furo[3,2-b]pyridine Derivative | >10000 |
Key Signaling Pathways and Experimental Workflows
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several fluorinated pyridine derivatives have been developed as potent inhibitors of PI3K.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a specific kinase.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (fluorinated pyridine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and control substances. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro PIM1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to determine the IC50 of a test compound against PIM1 kinase.[3][4][6]
Materials:
-
Recombinant Human PIM1 Kinase
-
PIM1 substrate (e.g., a specific peptide)
-
ATP
-
Test compound
-
Kinase Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate buffer. Prepare a mixture of the PIM1 kinase and its substrate in the kinase buffer.
-
Kinase Reaction:
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[3]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro PI3Kα Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 of a test compound against the PI3Kα isoform.[7]
Materials:
-
Recombinant Human PI3Kα enzyme
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Test compound
-
Kinase reaction buffer
-
Detection reagents (e.g., for HTRF or a membrane capture assay)
-
Assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Kinase Reaction:
-
Pre-incubate the PI3Kα enzyme with the test compound for a short period (e.g., 10 minutes).[8]
-
Initiate the reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for a defined time at a controlled temperature.
-
-
Detection:
-
Stop the reaction and detect the amount of PIP3 (phosphatidylinositol 3,4,5-trisphosphate) produced. This can be done using various methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method measures the generation of PIP3.[7]
-
Membrane Capture Assay: This method involves spotting the reaction mixture onto a nitrocellulose membrane, washing away unincorporated radiolabeled ATP, and measuring the phosphorylated PIP3.
-
-
-
Data Analysis: The signal is proportional to the PI3Kα activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
